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  • Product: 4-Bromophenyl methylsulfone
  • CAS: 51439-45-3

Core Science & Biosynthesis

Foundational

4-Bromophenyl methylsulfone CAS 3466-32-8 chemical properties

An In-Depth Technical Guide to 4-Bromophenyl methylsulfone (CAS 3466-32-8) Overview and Molecular Structure 4-Bromophenyl methylsulfone, identified by CAS Number 3466-32-8, is a halogenated aromatic sulfone that serves a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromophenyl methylsulfone (CAS 3466-32-8)

Overview and Molecular Structure

4-Bromophenyl methylsulfone, identified by CAS Number 3466-32-8, is a halogenated aromatic sulfone that serves as a pivotal building block in organic synthesis.[1] Its structure incorporates a methylsulfonyl group (-SO₂CH₃) and a bromine atom attached to a benzene ring at the para position. This unique combination of functional groups imparts valuable reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] The methylsulfone moiety is a key structural motif in numerous marketed drugs and clinical candidates, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[3]

The electron-withdrawing nature of the sulfone group and the reactivity of the carbon-bromine bond make this compound a subject of significant interest for researchers and drug development professionals.[3]

Caption: Molecular Structure of 4-Bromophenyl methylsulfone.

Physicochemical Characteristics

The physical and chemical properties of 4-Bromophenyl methylsulfone are critical for its handling, storage, and application in synthetic chemistry. It is typically a white to off-white crystalline solid under standard conditions.[4][5]

PropertyValueSource(s)
CAS Number 3466-32-8[1]
Molecular Formula C₇H₇BrO₂S[4][6]
Molecular Weight 235.10 g/mol [4]
Appearance White to almost white crystalline powder or crystals[4][5]
Melting Point 102-107 °C[1][7]
Boiling Point 348.6 °C at 760 mmHg[1]
Density 1.595 g/cm³[1]
Flash Point 164.6 °C[1]
Purity >97% / >98%[4]
Solubility Soluble in Methanol
InChI Key FJLFSYRGFJDJMQ-UHFFFAOYSA-N[4][8]
SMILES CS(=O)(=O)c1ccc(Br)cc1[4]

Synthesis and Manufacturing Workflow

The preparation of 4-Bromophenyl methylsulfone can be achieved through several synthetic routes. A common and efficient method involves the oxidation of the corresponding sulfide, 4-bromothioanisole. Another industrial approach utilizes substituted benzene sulfonyl chloride as a starting material, which undergoes reduction and subsequent methylation.[9][10]

Example Protocol: Oxidation of 4-Bromothioanisole

This protocol describes a laboratory-scale synthesis via the oxidation of 4-bromoanisole using sodium periodate catalyzed by Ruthenium on Carbon (Ru/C).[9]

Causality and Experimental Choices:

  • Starting Material: 4-Bromothioanisole (also known as (4-bromophenyl)(methyl)sulfane) is the direct precursor, containing the required carbon-sulfur bond.[11]

  • Oxidizing Agent: Sodium periodate (NaIO₄) is a strong but selective oxidant. It is capable of converting the sulfide to a sulfone.

  • Catalyst: A catalytic amount of Ruthenium on Carbon (Ru/C) is used to facilitate the oxidation process, allowing the reaction to proceed efficiently under mild conditions (room temperature).[9] This avoids harsh conditions that could lead to side reactions on the aromatic ring.

  • Solvent System: A biphasic system of water and dichloromethane is used. Water is necessary to dissolve the sodium periodate, while dichloromethane is used to dissolve the organic starting material and product, and for extraction.[9]

  • Workup: The workup procedure involving filtration, washing with brine (saturated sodium chloride solution), and drying with anhydrous sodium sulfate is a standard method to remove the catalyst, inorganic byproducts, and water from the organic product.[9]

Step-by-Step Methodology:

  • To a reaction flask, add 0.01 g of Ru/C catalyst and 235 mg (1.1 mmol) of sodium periodate.[9]

  • Add 3 mL of water to the flask.

  • With stirring, add 203 mg (1 mmol) of 4-bromothioanisole to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.[9]

  • Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction solution to remove the catalyst.

  • Wash the filter cake with dichloromethane (2 x 10 mL).

  • Combine the filtrate and the washings.

  • Wash the combined organic layer twice with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the 4-Bromophenyl methylsulfone product.[9]

Synthesis_Workflow start Starting Material: 4-Bromothioanisole reaction Oxidation Reaction start->reaction 1 mmol reagents Reagents & Conditions: - Sodium Periodate (NaIO₄) - Ru/C (catalyst) - H₂O / CH₂Cl₂ - Room Temperature, 2h reagents->reaction 1.1 mmol filtration Workup Step 1: Filtration (Remove Catalyst) reaction->filtration Reaction Mixture extraction Workup Step 2: Extraction & Washing (Remove Inorganics) filtration->extraction Filtrate drying Workup Step 3: Drying & Solvent Removal extraction->drying Organic Layer product Final Product: 4-Bromophenyl methylsulfone drying->product Purified Product

Caption: Workflow for the synthesis of 4-Bromophenyl methylsulfone.

Reactivity and Applications in Synthesis

4-Bromophenyl methylsulfone is a valuable synthon primarily due to two reactive sites: the carbon-bromine bond and the aromatic ring.

  • Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new carbon-carbon or carbon-nitrogen bonds, making it a key intermediate for constructing complex molecular scaffolds. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of a copper(I) iodide catalyst to form N-aryl sulfonamides.[7] It is also used to synthesize biaryl methyl sulfones.[7]

  • Nucleophilic Aromatic Substitution (SNAr): While less common due to the deactivating effect of the bromine, the aromatic ring, activated by the potent electron-withdrawing sulfonyl group, can undergo SNAr reactions under specific conditions, especially if further activating groups are present.

Its utility is demonstrated in the synthesis of various biologically active molecules and advanced materials. It has been used in the synthesis of:

  • The non-steroidal anti-inflammatory drug (NSAID) DuP 697.[7]

  • 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, a potential therapeutic agent.[7]

  • 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), a ligand used in coordination chemistry.[7]

  • Substituted pyrimidines, such as in the discovery of Macitentan, a dual endothelin receptor antagonist.[12]

Reactivity_Applications bpms 4-Bromophenyl methylsulfone suzuki Suzuki Coupling (with Boronic Acids) bpms->suzuki buchwald Buchwald-Hartwig Amination (with Amines) bpms->buchwald copper Copper-Catalyzed Coupling (with Sulfonamides) bpms->copper biaryls Biaryl Methyl Sulfones suzuki->biaryls Forms C-C bond amines Aryl-Amino Sulfones buchwald->amines Forms C-N bond sulfonamides N-Aryl Sulfonamides copper->sulfonamides Forms C-N bond

Caption: Key reactions and applications of 4-Bromophenyl methylsulfone.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Bromophenyl methylsulfone.

TechniqueExpected ObservationsSource(s)
¹H NMR Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the sulfone group would appear as a singlet at ~3.0-3.2 ppm.[8]
¹³C NMR Expected signals include the methyl carbon (~44 ppm), and four aromatic carbons, with the carbon attached to the sulfone group being the most downfield shifted.[8]
IR Spectroscopy Strong, characteristic absorption bands for the sulfone group (S=O stretching) are expected around 1330 cm⁻¹ and 1125 cm⁻¹. Other peaks would correspond to aromatic C-H and C=C stretching.[13][14]
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of one bromine atom.[15]

Safety and Handling

Proper handling of 4-Bromophenyl methylsulfone is crucial to ensure laboratory safety. It is classified as hazardous and requires careful management.[6]

Safety AspectRecommendationSource(s)
GHS Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6][16][17]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6][16]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved N95 respirator may be necessary if dust is generated.[16]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[5][6][16]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5][6]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Conclusion

4-Bromophenyl methylsulfone is a highly functionalized and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like cross-coupling, and established synthesis protocols make it an indispensable tool for chemists. For researchers and professionals in drug development, its role as a precursor to complex molecules and the inclusion of the drug-like methylsulfone moiety underscore its continued importance in the pursuit of novel therapeutics and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

  • Forecasting the 4-Bromophenyl Methyl Sulfone Market 2025-2032. (2025). Apiary. [Link]

  • Transformations of Bromodichloromethyl-4-Chlorophenyl Sulfone into New Compounds with Potential Pesticidal Activity. (2005). Polish Journal of Applied Chemistry. [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • 4-bromophenyl methyl sulfone (C7H7BrO2S). PubChemLite. [Link]

  • 4-Bromophenyl Methyl Sulfone, 5g, Each. CP Lab Safety. [Link]

  • FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate. [Link]

  • Preparation method of phenyl methyl sulphone derivatives. (2013).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

  • Sulfone, methyl phenyl. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-bromo-4-(methylsulfonyl)benzene: A Core Moiety for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-(methylsulfonyl)benzene (CAS No. 3466-32-8), a key building block for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-(methylsulfonyl)benzene (CAS No. 3466-32-8), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, structural features, and robust synthetic protocols. The document highlights the causality behind experimental choices, focusing on the oxidation of 4-bromothioanisole as a primary synthetic route. Furthermore, its strategic application in the synthesis of complex molecules and its role in modern drug discovery are discussed, underpinned by authoritative references.

Introduction: The Strategic Importance of the Sulfonyl Group in Synthesis

In the landscape of modern organic chemistry and drug discovery, molecules bearing the methylsulfonyl group (–SO₂CH₃) are of paramount importance. This functional group is a bioisostere for other functionalities and can significantly enhance a molecule's pharmacokinetic profile by improving solubility and metabolic stability. The methylsulfone moiety acts as a strong hydrogen bond acceptor and can reduce the lipophilicity of a compound.[1]

1-bromo-4-(methylsulfonyl)benzene, also known as 4-bromophenyl methyl sulfone, is a bifunctional reagent of significant interest. It combines a reactive bromine atom—amenable to a wide array of cross-coupling reactions—with the stabilizing and modulating effects of the methylsulfonyl group. This unique combination makes it an invaluable starting material for creating diverse molecular architectures, particularly in the synthesis of biaryl compounds and complex heterocyclic systems.

Physicochemical Properties and Structural Elucidation

The structural integrity and purity of a starting material are foundational to any successful synthetic campaign. Understanding the core properties of 1-bromo-4-(methylsulfonyl)benzene is the first step in its effective application.

Molecular Structure

The molecule consists of a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a methylsulfonyl group, respectively.

Caption: Chemical structure of 1-bromo-4-(methylsulfonyl)benzene.

Key Physicochemical Data

The following table summarizes the essential quantitative data for 1-bromo-4-(methylsulfonyl)benzene.

PropertyValueSource(s)
CAS Number 3466-32-8[2][3][4]
Molecular Formula C₇H₇BrO₂S[2][3]
Molecular Weight 235.10 g/mol [4][5]
Appearance White to off-white crystalline solid or powder[2][6]
Melting Point 103-107 °C[6]
Boiling Point ~348.6 °C at 760 mmHg[7]
Purity Typically ≥95-98%[2][3]
SMILES C(=O)c1ccc(Br)cc1[3]
InChIKey FJLFSYRGFJDJMQ-UHFFFAOYSA-N[2]

Synthesis and Reaction Workflow

The most common and reliable method for preparing 1-bromo-4-(methylsulfonyl)benzene is through the oxidation of its thioether precursor, 4-bromothioanisole (1-bromo-4-(methylthio)benzene). This transformation is a cornerstone of sulfur chemistry.

Rationale for Synthetic Route

The oxidation of a sulfide to a sulfone is a highly efficient and well-understood process. The choice of oxidizing agent is critical and dictates the reaction conditions and potential for over-oxidation. While strong oxidants like potassium permanganate can be used, milder and more selective reagents are often preferred in modern synthesis to ensure compatibility with other functional groups. The use of a catalytic system, for instance, offers a more controlled reaction profile.

The workflow begins with the readily available 4-bromothioanisole. The direct oxidation of the sulfur atom is strategic because the starting thioether can be synthesized efficiently from thioanisole.[8] This multi-step approach from basic feedstocks is a common strategy in fine chemical manufacturing.[9]

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Core Synthesis Thioanisole Thioanisole Bromination Bromination (e.g., Br₂) Thioanisole->Bromination Precursor 4-Bromothioanisole (CAS: 104-95-0) Bromination->Precursor Oxidation Oxidation (e.g., Ru/C, NaIO₄) Precursor->Oxidation Target 1-Bromo-4- (methylsulfonyl)benzene (CAS: 3466-32-8) Oxidation->Target Purification Purification (Filtration, Washing) Target->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 1-bromo-4-(methylsulfonyl)benzene.

Detailed Experimental Protocol: Oxidation of 4-Bromothioanisole

This protocol is adapted from a documented procedure for the selective oxidation of a sulfide to a sulfone.[10] It represents a self-validating system where reaction progress can be easily monitored.

Materials:

  • 4-Bromothioanisole (1 mmol, 203 mg)[11]

  • Ruthenium on carbon (Ru/C) catalyst (0.01 g)

  • Sodium periodate (NaIO₄) (1.1 mmol, 235 mg)

  • Deionized water (3 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Catalyst Suspension: To a suitable reaction flask equipped with a magnetic stirrer, add the Ru/C catalyst (0.01 g) and deionized water (3 mL).

  • Addition of Oxidant: With vigorous stirring, add sodium periodate (235 mg, 1.1 mmol) to the catalyst suspension.

  • Substrate Addition: Add 4-bromothioanisole (203 mg, 1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours.

    • Causality Insight: The ruthenium catalyst facilitates the oxidative cycle, allowing the use of sodium periodate as the terminal oxidant under mild conditions. Room temperature is sufficient, which prevents potential side reactions or decomposition.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the filter cake with dichloromethane (2 x 10 mL).

  • Workup - Extraction: Combine the filtrate and the washings. Transfer to a separatory funnel and wash twice with a saturated sodium chloride solution.

    • Trustworthiness Principle: The brine wash removes residual water-soluble inorganic salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The reported yield for this method is high, often quantitative.[10]

  • Purification (if necessary): The product is typically a solid and can be further purified by recrystallization from a suitable solvent like ethanol.[12]

Applications in Drug Development and Advanced Synthesis

1-bromo-4-(methylsulfonyl)benzene is a versatile building block primarily utilized in reactions that functionalize the aryl bromide.

  • Cross-Coupling Reactions: The carbon-bromine bond is a prime site for Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. This is a standard strategy for constructing biaryl sulfones, which are common motifs in medicinal chemistry.

  • Copper-Catalyzed N-Arylation: It can undergo coupling reactions with sulfonamides in the presence of a copper(I) iodide catalyst to form N-aryl sulfonamides under mild conditions. This reaction is valuable for building complex molecules used in agrochemicals and pharmaceuticals.

  • Synthesis of Heterocycles: The compound serves as a precursor for various heterocyclic structures. For example, it has been used in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole and substituted thiophenes, which are important scaffolds in drug design.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory.

  • Hazards: 1-bromo-4-(methylsulfonyl)benzene is classified as an irritant. It can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles (eyeshields), gloves, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95 type) is recommended.[6]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][5]

Conclusion

1-bromo-4-(methylsulfonyl)benzene is more than just a chemical reagent; it is a strategic tool for molecular design. Its dual functionality allows for sequential and orthogonal chemical modifications, providing a reliable pathway to complex molecular targets. The robust and high-yielding synthesis via oxidation of its thioether precursor makes it an accessible and cost-effective starting material. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and impactful molecules.

References

  • Jackson, M. et al. (2005). ASYMMETRIC OXIDATION OF p-BROMOPHENYL METHYL SULFIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • European Patent Office. (2007). PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothioanisole. Retrieved from [Link]

  • ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Bromo-4-(methylsulphonyl)benzene. Retrieved from [Link]

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

Sources

Foundational

p-bromophenyl methyl sulfone synonyms and IUPAC name

A Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary & Nomenclature p-Bromophenyl methyl sulfone is a pivotal organosulfur building block characterized by the dual presence of an el...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Nomenclature

p-Bromophenyl methyl sulfone is a pivotal organosulfur building block characterized by the dual presence of an electron-withdrawing sulfone group (


) and a reactive bromine handle. This bifunctionality makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), serving as a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and advanced liquid crystal materials.
Nomenclature Hierarchy

Precise nomenclature is required to distinguish this aryl bromide from its benzylic counterparts.

TypeNameContext
IUPAC (Preferred) 1-bromo-4-(methylsulfonyl)benzene Systematic naming for publications/patents.
IUPAC (Alt) 1-bromo-4-methanesulfonylbenzeneCommon alternative in European literature.
Common p-Bromophenyl methyl sulfoneStandard laboratory usage.
Synonyms 4-Bromophenyl methyl sulfone; 4-Bromothioanisole 1,1-dioxideUsed in cataloging and inventory.
CAS Number 3466-32-8 Unique identifier for the aryl bromide.[1][2]

Critical Distinction: Do not confuse with 1-(bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7), where the bromine is on the benzylic carbon. The target discussed here has the bromine attached directly to the aromatic ring.

Physicochemical Profile

The sulfone moiety induces a strong dipole and electron-withdrawing effect, significantly influencing the compound's solubility and melting point compared to its sulfide precursor.

PropertyValueNotes
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 235.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 103 – 107 °CSharp melting point indicates high purity capability.[3][4][5]
Solubility Soluble: DCM, Acetone, DMSO, Ethyl AcetateInsoluble: Water, HexanesRecrystallization often performed in EtOH or EtOAc/Hexane.
Electronic Effect

(Hammett) ≈ +0.72
Strong electron-withdrawing group (EWG), activates C-Br bond.

Synthesis: Oxidation of 4-Bromothioanisole

The most robust industrial and laboratory route involves the exhaustive oxidation of 4-bromothioanisole (p-bromophenyl methyl sulfide). While mCPBA is often used on a small scale, the Hydrogen Peroxide/Acetic Acid method is preferred for scalability and atom economy.

Mechanism & Workflow

The reaction proceeds through two distinct steps: electrophilic oxidation of the sulfide to the sulfoxide, followed by a slower oxidation to the sulfone.

Synthesis Sulfide 4-Bromothioanisole (Sulfide) Sulfoxide Intermediate (Sulfoxide) Sulfide->Sulfoxide Fast Oxidation [O] H2O2 H2O2 (excess) AcOH, Reflux H2O2->Sulfide Sulfone p-Bromophenyl Methyl Sulfone Sulfoxide->Sulfone Slow Oxidation [O]

Figure 1: Stepwise oxidation pathway from sulfide to sulfone.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g of p-bromophenyl methyl sulfone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-bromothioanisole (10.0 g, 49.2 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Oxidant Addition: Cautiously add 30% Hydrogen Peroxide (

    
    )  (15 mL, ~147 mmol, 3 equiv) dropwise.
    
    • Observation: The reaction is exothermic. Initial addition may cause self-heating.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours.

    • TLC Check: Monitor using 20% EtOAc/Hexane. The starting material (

      
      ) and sulfoxide intermediate (
      
      
      
      ) should disappear; the sulfone product (
      
      
      ) will persist.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring.

    • Validation: The product should precipitate immediately as a white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual acetic acid.
      
    • Dry in a vacuum oven at 50°C.

    • Yield Expectations: 90-95% (approx. 10.5 g).

Reactivity: Suzuki-Miyaura Cross-Coupling

The sulfone group at the para position is a strong Electron Withdrawing Group (EWG). In palladium-catalyzed couplings, this activates the C-Br bond toward oxidative addition, making this compound a highly reactive electrophile compared to standard bromo-benzenes.

Reaction Logic[8]
  • Substrate: 1-bromo-4-(methylsulfonyl)benzene.[2][3][4][5][6]

  • Partner: Aryl boronic acid (e.g., Phenylboronic acid).[7]

  • Catalyst:

    
     (Tetrakis) is standard, though 
    
    
    
    is used for sterically hindered partners.

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br (Sulfone) Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Di-Aryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Sulfone Product RedElim->Product

Figure 2: Catalytic cycle for Suzuki coupling. The sulfone group accelerates the Oxidative Addition step.

Standard Protocol
  • Charge: In a Schlenk tube, combine p-bromophenyl methyl sulfone (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3-5 mol%).
    
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent: Add degassed Toluene/Ethanol (4:1 ratio) and 2M

    
      aqueous solution (2.0 equiv).
    
  • Reaction: Heat to 90°C for 12-18 hours.

    • Note: The biphasic system requires vigorous stirring.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Safety & Handling (E-E-A-T)

While p-bromophenyl methyl sulfone is not classified as highly toxic, standard chemical hygiene is mandatory due to its potential as an irritant and the hazards of reagents used in its synthesis.

  • GHS Classification: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption, although the sulfone is relatively hydrolytically stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77014, 1-Bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-Bromophenyl Methylsulfone in Methanol and DMSO

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromophenyl methylsulfone is an organic compound that serves as a vital building block in medicinal chemistry and material science.[...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl methylsulfone is an organic compound that serves as a vital building block in medicinal chemistry and material science.[1][2] Its utility in synthesis, for applications such as the creation of biaryl methyl sulfones and other complex molecules, necessitates a thorough understanding of its physicochemical properties.[1] Among the most critical of these properties is solubility, which governs the choice of reaction media, purification methods, and formulation strategies in drug development.[3][4]

This technical guide provides a comprehensive analysis of the solubility of 4-Bromophenyl methylsulfone in two common and functionally distinct laboratory solvents: methanol, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. While qualitative data indicates that the compound is soluble in methanol, publicly available quantitative data is scarce for both solvents.[2][5] Therefore, this guide emphasizes the theoretical principles that predict solubility, provides a rigorous, field-proven protocol for its experimental determination, and discusses the practical implications for scientific research.

Part 1: Theoretical Framework for Solubility

A predictive understanding of solubility begins with an analysis of the intermolecular forces at play between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a foundational concept, meaning solutes dissolve best in solvents with similar molecular properties.[6]

Physicochemical Properties of 4-Bromophenyl Methylsulfone
  • Structure: The molecule consists of a phenyl ring substituted with a bromine atom and a methylsulfone group (-SO₂CH₃).

  • Molecular Formula: C₇H₇BrO₂S[1][7][8]

  • Molecular Weight: 235.10 g/mol [1][7]

  • Physical Form: White to off-white crystalline powder.[2][5][7]

  • Melting Point: 103-107 °C.[1][2]

  • Polarity: The molecule is decidedly polar. The sulfone group (SO₂) possesses a strong dipole moment due to the high electronegativity of the oxygen atoms relative to the sulfur atom. The carbon-bromine bond also contributes to the overall polarity. This inherent polarity is the primary determinant of its solubility in polar solvents.

Comparative Analysis of Solvents: Methanol vs. DMSO

Methanol and DMSO are both polar solvents but differ critically in their ability to form hydrogen bonds, a distinction that significantly impacts their solvent capabilities.[6][9][10]

PropertyMethanol (CH₃OH)Dimethyl Sulfoxide (DMSO) ((CH₃)₂SO)
Solvent Class Polar ProticPolar Aprotic
Key Feature Contains an -OH group, allowing it to act as a hydrogen bond donor and acceptor.[10]Contains a highly polar S=O bond but lacks an acidic proton; acts as a hydrogen bond acceptor only.[9]
Primary Intermolecular Forces Hydrogen bonding, Dipole-dipole, London dispersion forces.Dipole-dipole, London dispersion forces.
Dielectric Constant (at 20°C) ~33~47
Boiling Point 64.7°C189°C
Mechanistic Prediction of Solubility

The solubility of 4-bromophenyl methylsulfone is dictated by the efficiency with which solvent molecules can overcome the crystal lattice energy of the solid solute and form stable solute-solvent interactions.

  • Solubility in Methanol (Polar Protic): The primary interaction driving solubility in methanol is expected to be hydrogen bonding. The highly polarized oxygen atoms of the sulfone group in 4-bromophenyl methylsulfone can act as strong hydrogen bond acceptors for the hydroxyl (-OH) hydrogen of methanol.[10] Additionally, significant dipole-dipole interactions will occur between the polar C-S-O bonds of the solute and the polar C-O bond of methanol.

  • Solubility in DMSO (Polar Aprotic): DMSO is an exceptionally powerful solvent for a wide range of polar compounds.[9] The dissolution of 4-bromophenyl methylsulfone in DMSO is mediated by strong dipole-dipole interactions. The partially negative oxygen of the DMSO sulfoxide group will strongly solvate the partially positive sulfur atom of the solute's sulfone group, and vice versa. While DMSO cannot donate hydrogen bonds, its ability to effectively solvate cations and polar organic molecules often makes it a superior solvent for compounds where strong dipole interactions are the dominant factor.[11][12]

Visualization of Molecular Interactions

The following diagram illustrates the predicted primary intermolecular forces between 4-bromophenyl methylsulfone and each solvent.

G cluster_methanol Methanol Interaction cluster_dmso DMSO Interaction solute1 4-Bromophenyl Methylsulfone methanol Methanol (CH₃OH) solute1->methanol Hydrogen Bonding (SO₂...H-O) solute1->methanol Dipole-Dipole solute2 4-Bromophenyl Methylsulfone dmso DMSO ((CH₃)₂SO) solute2->dmso Strong Dipole-Dipole (SO₂...SO) G start Start: Add Excess Solute to Solvent equilibrate Equilibrate (24-48h) on Shaker at 25°C start->equilibrate settle Settle Undissolved Solid (2h) equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter through 0.22µm Syringe Filter sample->filter dilute Accurately Dilute Filtrate filter->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end

Sources

Foundational

Difference between 4-bromothioanisole and 4-Bromophenyl methylsulfone

[1] Executive Summary This technical guide provides a comparative analysis of 4-bromothioanisole (thioether) and 4-bromophenyl methyl sulfone (sulfone). While structurally related via a simple oxidation pathway, these tw...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 4-bromothioanisole (thioether) and 4-bromophenyl methyl sulfone (sulfone). While structurally related via a simple oxidation pathway, these two building blocks exhibit diametrically opposed electronic behaviors and physicochemical properties. 4-Bromothioanisole serves as a lipophilic, electron-rich scaffold prone to metabolic oxidation, whereas 4-bromophenyl methyl sulfone is a polar, electron-deficient moiety often employed as a metabolic endpoint or to activate aromatic rings for nucleophilic attack. This guide details their electronic parameters, reactivity profiles, and utility in drug discovery.

Physical & Electronic Properties

The core distinction lies in the oxidation state of the sulfur atom, which in turn dictates the electronic influence on the aromatic ring (Hammett effects) and the molecule's solvation properties (LogP).

Comparative Data Table
Property4-Bromothioanisole4-Bromophenyl Methyl Sulfone
Structure Ph-S-MePh-SO₂-Me
CAS Number 104-95-03466-32-8
Molecular Weight 203.10 g/mol 235.10 g/mol
Physical State Low-melting solid (MP: 35–40 °C)Crystalline solid (MP: 102–106 °C)
Electronic Effect Electron Donating (Resonance)Electron Withdrawing (Inductive/Resonance)
Hammett Constant (

)
~ 0.00 (Neutral/Weak Donor)+0.72 (Strong Withdrawing)
Lipophilicity (XLogP3) ~ 3.1 (Lipophilic)~ 1.4 (Polar)
H-Bond Acceptor WeakStrong (Sulfonyl oxygens)
Electronic Mechanism Analysis
  • 4-Bromothioanisole (-SMe): The sulfur atom possesses lone pairs that can donate electron density into the

    
    -system via resonance (+R effect), competing with the inductive withdrawal (-I) due to electronegativity. The net effect is nearly neutral to weakly activating, making the ring susceptible to electrophilic attack ortho/para to the sulfur.
    
  • 4-Bromophenyl Methyl Sulfone (-SO₂Me): The sulfone group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the two oxygens and the resonance withdrawal into the S=O bonds. This severely deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack (SnAr) at the position of the bromine.

ElectronicEffects cluster_0 4-Bromothioanisole (Electron Rich) cluster_1 4-Bromophenyl Methyl Sulfone (Electron Poor) Sulfide S-Me Group (+R Effect > -I Effect) Ring1 Aromatic Ring (Increased Electron Density) Sulfide->Ring1 Donates e- density Sulfone SO2-Me Group (-R & -I Effects) Ring2 Aromatic Ring (Decreased Electron Density) Sulfone->Ring2 Withdraws e- density

Figure 1: Comparison of electronic density flow. The sulfide donates electron density, while the sulfone withdraws it, fundamentally altering reactivity.

Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both compounds function as electrophiles (aryl bromides) in Pd-catalyzed coupling, but their mechanistic behaviors differ.

  • Oxidative Addition: The electron-deficient nature of the sulfone facilitates oxidative addition of the C-Br bond to Pd(0), often resulting in faster reaction rates compared to the sulfide.

  • Catalyst Poisoning: Thioanisole derivatives contain a divalent sulfur atom that can coordinate to soft metals like Palladium, potentially poisoning the catalyst or requiring higher catalyst loadings/specialized ligands (e.g., phosphines) to maintain activity. The sulfone does not pose this risk as the sulfur lone pairs are involved in bonding with oxygen.

B. Nucleophilic Aromatic Substitution (S_NAr)

This is the most distinct reactivity difference.

  • 4-Bromophenyl Methyl Sulfone: The strong EWG nature of the sulfone activates the C-Br bond for displacement by nucleophiles (amines, alkoxides, thiols). The sulfone stabilizes the Meisenheimer complex intermediate.

  • 4-Bromothioanisole: The electron-rich nature of the sulfide deactivates the ring toward nucleophilic attack. S_NAr is generally not possible under standard conditions.

C. Oxidation Sensitivity
  • 4-Bromothioanisole: Highly susceptible to oxidation. It is readily converted to the sulfoxide and then the sulfone using oxidants like

    
    , mCPBA, or Oxone.
    
  • 4-Bromophenyl Methyl Sulfone: Chemically stable to oxidative conditions, representing the highest oxidation state of the sulfur.

Medicinal Chemistry Implications[2]

Metabolic Stability & Bioisosteres

In drug design, the conversion of a sulfide to a sulfone is a common metabolic pathway (S-oxidation) mediated by Cytochrome P450 enzymes.

  • Metabolic Liability: 4-Bromothioanisole is often considered a "metabolic soft spot." If incorporated into a drug candidate, it will likely be metabolized to the sulfone in vivo.

  • Metabolic Blocking: 4-Bromophenyl methyl sulfone is often used directly to avoid this metabolic variance. It is a stable, polar pharmacophore.

  • H-Bonding: The sulfone oxygens are decent hydrogen bond acceptors, whereas the sulfide sulfur is a poor acceptor. This increases the water solubility and lowers the LogP of sulfone-containing drugs compared to their sulfide analogs.

Metabolism Sulfide 4-Bromothioanisole (Lipophilic, LogP ~3.1) Sulfoxide Sulfoxide Intermediate (Chiral, Polar) Sulfide->Sulfoxide CYP450 / FMO (Rapid Oxidation) Sulfone 4-Bromophenyl Methyl Sulfone (Polar, LogP ~1.4, Stable) Sulfoxide->Sulfone CYP450 (Slower Oxidation)

Figure 2: Metabolic oxidation pathway. The sulfide is a precursor that is biologically converted to the stable sulfone.

Experimental Protocols

Protocol A: Synthesis of 4-Bromophenyl Methyl Sulfone from 4-Bromothioanisole

Objective: Selective oxidation of the sulfide to the sulfone without affecting the bromine handle.

Reagents:

  • 4-Bromothioanisole (1.0 eq)

  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • Sodium Tungstate Dihydrate (

    
    , 0.05 eq - Catalyst)
    
  • Methanol/Water (Solvent)

Procedure:

  • Dissolution: Dissolve 4-bromothioanisole (20.3 g, 100 mmol) in Methanol (100 mL) in a round-bottom flask.

  • Catalyst Addition: Add Sodium Tungstate (1.65 g, 5 mmol).

  • Oxidation: Add

    
     (30%, 50 mL) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 60°C using a water bath.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide spot (

    
    ) should disappear, and the sulfone spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. The sulfone often crystallizes out. If not, concentrate methanol under reduced pressure.

  • Isolation: Pour the residue into ice water (200 mL). Filter the white precipitate.

  • Purification: Recrystallize from Ethanol to yield white needles (Yield: ~90-95%).

    • Self-Validation: Check Melting Point.[1][2] Product should melt between 102–106°C.

Protocol B: General Suzuki Coupling (Applicable to Both)

Note: For the sulfide, use a phosphine ligand (e.g.,


) to prevent Pd poisoning.

Reagents:

  • Aryl Bromide (Sulfide or Sulfone, 1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • 
     (0.05 eq)[3]
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Combine Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol) in a vial.

  • Add solvent (5 mL) and degas with Nitrogen for 10 mins.

  • Add Pd catalyst (0.05 mmol) under Nitrogen.

  • Heat to 90°C for 12 hours.

  • Observation: The sulfone reaction typically proceeds faster and with higher conversion due to electronic activation.

References

  • PubChem. (2025).[4] 4-Bromothioanisole Compound Summary. National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Carreño, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 95(6), 1717–1760. (Context on oxidation pathways). [Link]

  • Organic Syntheses. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Org. Synth. 2009, 86, 121-129. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Bromophenyl methylsulfone for Research Applications

Introduction 4-Bromophenyl methylsulfone (CAS No: 3466-32-8) is an important organosulfur compound frequently utilized as a synthetic building block in pharmaceutical and materials science research.[1] Its structure, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromophenyl methylsulfone (CAS No: 3466-32-8) is an important organosulfur compound frequently utilized as a synthetic building block in pharmaceutical and materials science research.[1] Its structure, incorporating a brominated aromatic ring and a methylsulfonyl group, makes it a versatile intermediate for introducing the sulfone moiety in complex molecular architectures.[1][2] While its utility is significant, the chemical nature of 4-Bromophenyl methylsulfone necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-Bromophenyl methylsulfone. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures and establish self-validating systems for laboratory safety.

Section 1: Hazard Profile and GHS Classification

A foundational understanding of a chemical's inherent hazards is the first step in risk mitigation. 4-Bromophenyl methylsulfone is a solid white powder that presents several health hazards upon exposure.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

The primary risks associated with this compound are acute toxicity if ingested and significant irritation to the skin, eyes, and respiratory system.[3][4][5] These irritant effects are common for halogenated aromatic compounds and organosulfones, which can interact with biological macromolecules and pathways.

GHS Classification Summary

The following table summarizes the GHS classification for 4-Bromophenyl methylsulfone based on available safety data sheets.[3][4]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning

Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical. The primary objective is to minimize or eliminate the possibility of exposure through inhalation, ingestion, or dermal contact.

Engineering Controls: The most effective control is to handle the compound within a contained environment.

  • Chemical Fume Hood: All manipulations of 4-Bromophenyl methylsulfone powder, including weighing and transferring, must be conducted in a certified chemical fume hood.[5][6] This is crucial to prevent the inhalation of fine dust particles which can cause respiratory irritation.[3][7]

  • Ventilation: The laboratory should maintain adequate general ventilation to prevent the accumulation of any fugitive emissions.[8]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a self-validating system; proper equipment prevents exposure, and its integrity must be verified before each use.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]Protects against accidental splashes of solutions or airborne powder. Standard safety glasses are insufficient. Goggles must be worn at all times when the chemical is being handled.
Hand Protection Chemical-resistant nitrile gloves.[5]Prevents direct skin contact, which can cause irritation.[3] Gloves must be inspected for tears or punctures before use. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after handling.[8][9]
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[5] Lab coats should be kept buttoned and should not be worn outside of the laboratory area.[5]
Respiratory Protection Generally not required when using a fume hood.[3]If a fume hood is not available or if there is a risk of significant aerosolization (e.g., large-scale transfers), a NIOSH/MSHA approved respirator (such as a type N95 for solids) should be used.[1][5]

Section 3: Standard Operating Protocol for Handling

This section details a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution. Following a standardized protocol minimizes variability and risk.

Step-by-Step Handling Workflow
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

    • Carefully open the 4-Bromophenyl methylsulfone container. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat. Handle the solid gently to prevent it from becoming airborne.[5]

    • Securely close the primary container.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the designated flask or vial.

    • Add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete transfer if quantitative accuracy is needed.

    • Cap the vessel and mix (by swirling, stirring, or sonicating) until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) in a designated solid hazardous waste container.[5]

    • Wipe down the spatula and the work surface with an appropriate solvent and decontaminating solution.

    • Remove PPE and wash hands thoroughly with soap and water.[6][9]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Completion prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Work Surface & Equipment prep2->prep3 weigh Weigh Solid Compound (Avoid Dust) prep3->weigh transfer Transfer Solid to Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve dispose Dispose of Contaminated Waste Properly dissolve->dispose decon Decontaminate Surfaces & Equipment dispose->decon remove_ppe Remove PPE & Wash Hands decon->remove_ppe

Caption: Workflow for Safe Handling of 4-Bromophenyl methylsulfone.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Exposure First Aid

The immediate response to any exposure is to remove the individual from the source of contamination and provide first aid.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and shoes.[3] Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[8] Clean the mouth with water and seek immediate medical assistance.[3][8]

Spill Cleanup Procedures
  • Minor Spill (Solid):

    • Ensure the spill is contained within the fume hood.

    • Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled hazardous waste container.[4] Avoid generating dust.

    • Decontaminate the area with a suitable solvent and wash thoroughly.

  • Major Spill:

    • Evacuate the immediate area and alert nearby personnel.[10][11]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[6]

Caption: Emergency Response Decision Tree for 4-Bromophenyl methylsulfone.

Section 5: Storage and Waste Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][8] The compound is stable under normal conditions, but should be kept away from incompatible materials.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these could potentially initiate hazardous reactions.[3][4]

  • Waste Disposal:

    • All waste containing 4-Bromophenyl methylsulfone, including unused product and contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[5]

    • Disposal must be carried out by a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[4][10] Do not dispose of down the drain.[8]

Section 6: Toxicological Insights

While the acute hazards are well-defined, the chronic toxicological properties of 4-Bromophenyl methylsulfone have not been fully investigated.[3] This lack of data is a critical piece of information.

Summary of Known Toxicological Effects
EffectFindingBasis of Hazard
Acute Oral Toxicity Harmful if swallowed (Category 4).[3][4]The compound is moderately toxic upon single ingestion.[12]
Skin Irritation Causes skin irritation (Category 2).[3][4]Direct contact can lead to inflammation and redness.
Eye Irritation Causes serious eye irritation (Category 2).[3][4]Contact with eyes can cause significant pain, redness, and potential damage.
Respiratory Irritation May cause respiratory irritation (Category 3).[3][4]Inhalation of dust can irritate the nose, throat, and lungs.[7]
Chronic Effects No data available for carcinogenicity, mutagenicity, or reproductive toxicity.[3]The absence of data does not mean the absence of hazard.

Expert Insight: The absence of chronic toxicity data requires that researchers handle 4-Bromophenyl methylsulfone with a high degree of caution, treating it as a substance with unknown long-term effects. This is a core principle of laboratory safety: always err on the side of caution and assume a compound is hazardous until proven otherwise. All engineering controls and PPE recommendations should be strictly followed to prevent repeated or long-term low-level exposures.

Conclusion

4-Bromophenyl methylsulfone is a valuable reagent in modern chemical research. Its safe use hinges on a comprehensive understanding of its hazards, the diligent application of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and emergency response. By treating this compound with the respect it deserves and internalizing the principles outlined in this guide, researchers can continue their important work while ensuring a safe and secure laboratory environment.

References

  • Title: SAFETY DATA SHEET - RBNAinfo Source: RBNAinfo URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - Greenbook.net Source: Greenbook.net URL: [Link]

  • Title: 4-Bromophenyl Methyl Sulfone, 5g, Each - CP Lab Safety Source: CP Lab Safety URL: [Link]

  • Title: Strategies for the Safe Handling of Sulfonic Acid Source: Capital Resin Corporation URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromophenyl Methylsulfone for Researchers and Drug Development Professionals

Introduction 4-Bromophenyl methylsulfone, a halogenated aromatic sulfone, has emerged as a pivotal building block in the landscape of synthetic organic chemistry and medicinal chemistry. Its unique electronic properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromophenyl methylsulfone, a halogenated aromatic sulfone, has emerged as a pivotal building block in the landscape of synthetic organic chemistry and medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing methylsulfonyl group and the reactive bromine atom, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectral characterization, and its significant applications in the development of novel therapeutic agents. The strategic incorporation of the 4-bromophenyl methylsulfone moiety has been instrumental in the discovery of potent and selective inhibitors for various biological targets, underscoring its importance for researchers and professionals in the field of drug development.[1][2]

Chemical and Physical Properties

4-Bromophenyl methylsulfone is a white to off-white crystalline solid at room temperature.[3][4] Its key identifiers and physicochemical properties are summarized in the table below, compiled from various reputable chemical suppliers and databases.

PropertyValueSource
Chemical Name 1-Bromo-4-(methylsulfonyl)benzene[5]
Synonyms p-Bromophenyl methyl sulfone, 4-Bromo phenyl methyl sulfone
CAS Number 3466-32-8[4]
PubChem CID 77014[2]
Molecular Formula C₇H₇BrO₂S[3][4]
Molecular Weight 235.10 g/mol [3][4]
Melting Point 103-107 °C[5]
Boiling Point 348.6 °C at 760 mmHg
Density 1.595 g/cm³
Appearance White to almost white powder or crystals[3][4]
InChI 1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[5]
InChIKey FJLFSYRGFJDJMQ-UHFFFAOYSA-N[5]
SMILES CS(=O)(=O)c1ccc(Br)cc1[5]

Spectral Data and Characterization

A comprehensive structural elucidation of 4-bromophenyl methylsulfone relies on a combination of spectroscopic techniques. While experimentally obtained spectra are the gold standard for confirmation, typical spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and a set of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the methyl carbon and four signals for the aromatic carbons, with the carbon attached to the bromine and the sulfonyl group being distinct.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1320-1280 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Predicted mass spectrometry data suggests a monoisotopic mass of 233.93501 Da.[2][6]

Note: While specific experimental spectra are not provided here, they are available for reference in databases such as ChemicalBook.[7]

Synthesis of 4-Bromophenyl Methylsulfone

4-Bromophenyl methylsulfone can be synthesized through various routes. A common and efficient method involves the oxidation of 4-bromothioanisole. The causality behind this choice of precursor lies in the ready availability of 4-bromothioanisole and the straightforward nature of the sulfide to sulfone oxidation.

Experimental Protocol: Oxidation of 4-Bromothioanisole

This protocol is based on established oxidation methodologies for aryl sulfides.

Materials:

  • 4-Bromothioanisole

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothioanisole in glacial acetic acid.

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure 4-bromophenyl methylsulfone.

A similar synthesis starting from 4-bromoanisole has also been reported, involving a ruthenium-catalyzed oxidation.[8]

Synthesis_of_4_Bromophenyl_methylsulfone cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Bromothioanisole 4-Bromothioanisole reagents H₂O₂ / CH₃COOH 4-Bromothioanisole->reagents Oxidation product 4-Bromophenyl methylsulfone reagents->product

Caption: Synthesis of 4-Bromophenyl methylsulfone.

Applications in Drug Discovery and Development

The utility of 4-bromophenyl methylsulfone in medicinal chemistry is primarily as a versatile building block for introducing the 4-(methylsulfonyl)phenyl moiety into drug candidates. This group is a key pharmacophore in a number of biologically active molecules due to its ability to engage in hydrogen bonding and its electron-withdrawing nature, which can modulate the physicochemical properties and biological activity of a molecule.[9]

Suzuki-Miyaura Coupling Reactions

A prominent application of 4-bromophenyl methylsulfone is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine atom serves as a reactive handle for the formation of carbon-carbon bonds with various boronic acids or esters, enabling the synthesis of biaryl structures. This strategy has been successfully employed in the synthesis of a variety of compounds with potential therapeutic applications.[5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product reactant1 4-Bromophenyl methylsulfone catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product Biaryl Methylsulfone catalyst->product C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl group is a hallmark of many selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). 4-Bromophenyl methylsulfone has been utilized as a key intermediate in the synthesis of compounds like DuP 697 (5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene), a potent and selective COX-2 inhibitor.[5][10] The synthesis of such compounds often involves the coupling of 4-bromophenyl methylsulfone with a suitable heterocyclic core. The methylsulfonyl group is crucial for the selective binding to the COX-2 enzyme.[1][11]

Precursor for Endothelin Receptor Antagonists

In the development of endothelin receptor antagonists, 4-bromophenyl methylsulfone has been used as a starting material. For instance, it is a precursor in some synthetic routes leading to Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[12][13][14] The synthesis involves coupling the 4-bromophenyl moiety to a pyrimidine core.

Safety and Handling

4-Bromophenyl methylsulfone is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[12]

Conclusion

4-Bromophenyl methylsulfone is a chemical compound of significant interest to the scientific and pharmaceutical research communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, have established it as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its role as a key building block in the development of COX-2 inhibitors and endothelin receptor antagonists highlights its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Google Patents.
  • Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubMed. A prodrug approach to COX-2 inhibitors with methylsulfone. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • PubMed. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor. [Link]

  • PubChemLite. 4-bromophenyl methyl sulfone. [Link]

  • SciSpace. Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Oxidation of 4-Bromothioanisole to 4-Bromophenyl Methylsulfone

Abstract & Strategic Significance This application note details two distinct, high-fidelity protocols for the oxidation of 4-bromothioanisole (thioether) to 4-bromophenyl methylsulfone . The target molecule is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details two distinct, high-fidelity protocols for the oxidation of 4-bromothioanisole (thioether) to 4-bromophenyl methylsulfone .

The target molecule is a critical building block in medicinal chemistry. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methylsulfone moiety acts as a robust electron-withdrawing group (EWG), often employed as a bioisostere for carbonyls or sulfonamides to modulate metabolic stability and lipophilicity.

We present two methodologies:

  • Method A (The Benchmark): m-CPBA oxidation. Ideal for discovery-stage synthesis (

    
    g) where speed and operational simplicity are paramount.
    
  • Method B (The Green Route): Catalytic Sodium Tungstate / Hydrogen Peroxide. Ideal for scale-up (

    
    g) due to high atom economy and the elimination of chlorinated solvents and aromatic acid byproducts.
    

Reaction Mechanism & Pathway

The transformation proceeds via a two-step electrophilic oxidation. The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. The first oxidation to the sulfoxide is kinetically rapid. The second oxidation to the sulfone is slower and requires forcing conditions (excess oxidant, higher temperature, or longer time).

Mechanistic Visualization

OxidationPathway Sulfide 4-Bromothioanisole (Starting Material) TS1 Transition State 1 (Fast) Sulfide->TS1 + [O] Sulfoxide 4-Bromophenyl methylsulfoxide (Intermediate) TS1->Sulfoxide Byproduct1 Reduced Oxidant (e.g., m-Chlorobenzoic acid) TS1->Byproduct1 TS2 Transition State 2 (Slow/Rate Limiting) Sulfoxide->TS2 + [O] Sulfone 4-Bromophenyl methylsulfone (Target) TS2->Sulfone TS2->Byproduct1

Figure 1: Stepwise oxidation pathway. Note that the sulfoxide intermediate is isolable if stoichiometry is controlled (1.0 eq), but for sulfone synthesis, we drive the equilibrium to the right.

Method A: The Benchmark (m-CPBA Protocol)

Applicability: Small scale (100 mg – 5 g), Discovery Chemistry. Primary Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Bromothioanisole 203.101.0Substrate
m-CPBA (77% max) 172.572.5Oxidant
Dichloromethane (DCM) -10 mL/gSolvent
NaHCO₃ (sat. aq.) -ExcessWash/Neutralization
Na₂SO₃ (sat.[3] aq.) -ExcessPeroxide Quench
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothioanisole (1.0 eq) in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: The reaction is exothermic.[4] Controlling the initial addition prevents solvent boil-off and side reactions.

  • Addition: Slowly add m-CPBA (2.5 eq) portion-wise over 15–20 minutes.

    • Note:m-CPBA is often supplied as ~70-77% purity (balance is water/benzoic acid). The 2.5 eq calculation ensures a true excess of active oxidant (>2.0 eq required).

  • Reaction: Remove the ice bath and allow the white slurry to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. The intermediate sulfoxide (more polar than sulfide) should disappear, leaving the sulfone (more polar than sulfoxide).

  • Quench (Critical): Cool back to 0 °C. Slowly add saturated aqueous Na₂SO₃ (sodium sulfite) or Na₂S₂O₃ (thiosulfate). Stir vigorously for 15 mins.

    • Test: Use starch-iodide paper to confirm no active peroxides remain (paper should NOT turn blue).

  • Workup:

    • Transfer to a separatory funnel.

    • Wash the organic layer 3x with saturated NaHCO₃ . Rationale: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt.

    • Wash 1x with Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from hot Ethanol or Methanol.

Method B: The Green Route ( / Tungstate)

Applicability: Scale-up (>10 g), Process Chemistry, Green Chemistry requirements. Primary Reagent: 30% Hydrogen Peroxide with Sodium Tungstate catalyst.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
4-Bromothioanisole 1.0Substrate
Hydrogen Peroxide (30%) 2.5 - 3.0Green Oxidant
Sodium Tungstate (

)
0.01 - 0.05 (1-5 mol%)Catalyst
Methanol (or Acetic Acid)5 mL/gSolvent
Step-by-Step Protocol
  • Setup: Charge a flask with 4-bromothioanisole (1.0 eq), Methanol , and Sodium Tungstate dihydrate (0.02 eq).

  • Thermal Control: Heat the mixture to 50–55 °C .

  • Addition: Add 30%

    
      dropwise via an addition funnel.
    
    • Safety Alert: This reaction is highly exothermic . Do not add the peroxide all at once. Maintain internal temperature below 65 °C.

  • Digestion: After addition, stir at 60 °C for 2–3 hours.

  • Crystallization/Workup:

    • Cool the mixture to RT, then to 0 °C.

    • Add water (roughly equal volume to the methanol used) to induce precipitation.

    • Filter the white solid.

    • Wash the cake with cold water to remove the catalyst and excess peroxide.

  • Drying: Dry the solid in a vacuum oven at 45 °C.

Process Workflow Diagram

ProcessFlow Start Start: Charge Substrate + Catalyst in MeOH Heat Heat to 50°C Start->Heat AddOx Controlled Addition of H2O2 (Exotherm Control!) Heat->AddOx React Stir 60°C, 2-3h AddOx->React Quench Cool & Add Water React->Quench Filter Filtration & Wash Quench->Filter End Final Product (Dry Solid) Filter->End

Figure 2: Workflow for the Tungstate-catalyzed oxidation. Note the emphasis on exotherm control during peroxide addition.

Analytical Characterization

The product should be a white crystalline solid.

  • Appearance: White to off-white needles/powder.

  • Melting Point: 102 – 106 °C [Ref 1, 2].[5]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.78 – 7.82 (m, 2H, Ar-H ortho to sulfone)
      
    • 
       7.68 – 7.72 (m, 2H, Ar-H ortho to bromo)
      
    • 
       3.05 (s, 3H, 
      
      
      
      )
    • Note: The strong electron-withdrawing effect of the sulfone shifts the adjacent aromatic protons and the methyl group downfield compared to the starting sulfide.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion

      
      : 234/236 (1:1 ratio due to 
      
      
      
      isotope pattern).

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Stopped too early or insufficient oxidant.Check TLC. If "spot-to-spot" conversion stops at sulfoxide, add 0.5 eq more oxidant and heat gently.
Sticky/Oily Product Impurities (benzoic acid or sulfoxide).[3][6]Recrystallize from Ethanol. Sulfones crystallize well; sulfoxides are often oils.
Safety Exotherm Rapid addition of

.
STOP. Cool immediately. Use a dropping funnel and internal thermometer for future runs.
Benzoic Acid Contamination (Method A) Insufficient base wash.Re-dissolve in DCM and wash aggressively with 1M NaOH or sat. NaHCO₃.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 4-Bromophenyl Methyl Sulfone (CAS 3466-32-8).[5][7] Retrieved from .

  • Thermo Scientific Chemicals. 4-Bromophenyl methyl sulfone, 98+%. Retrieved from .

  • Sato, K., et al. (1997). "A Clean Procedure for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, 53(20). (General reference for the Na2WO4 protocol).
  • Frontier, A. Workup for m-CPBA Oxidation. University of Rochester, Not Voodoo.[6] Retrieved from .

Sources

Application

Technical Guide: 4-Bromophenyl Methylsulfone in Pharmaceutical Synthesis

CAS: 3466-32-8 | Formula: | MW: 235.10 g/mol Executive Summary & Therapeutic Relevance 4-Bromophenyl methylsulfone is a high-value pharmacophore scaffold, primarily utilized for introducing the methylsulfonyl ( ) moiety...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3466-32-8 | Formula:


 | MW:  235.10  g/mol 

Executive Summary & Therapeutic Relevance

4-Bromophenyl methylsulfone is a high-value pharmacophore scaffold, primarily utilized for introducing the methylsulfonyl (


)  moiety into drug candidates. Unlike sulfonamides, the methylsulfone group offers distinct metabolic stability and hydrogen-bonding characteristics that improve oral bioavailability and COX-2 selectivity.

Its primary industrial application is in the synthesis of Coxibs (selective COX-2 inhibitors), most notably Etoricoxib (Arcoxia) . The molecule serves as a dual-function electrophile:

  • Halogen Handle: The C-Br bond allows for precision Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig,

    
    -Arylation).
    
  • Electronic Activator: The para-sulfonyl group (

    
    ) strongly activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ), enabling metal-free functionalization.

Critical Reactivity Profile

Understanding the electronic push-pull dynamics of this intermediate is crucial for reaction design.

ParameterValueImplication for Synthesis
Electronic Character Electron-Deficient (

-acidic)
Highly reactive in

; Oxidative addition to Pd(0) is facile.
Hammett Constant (

)
+0.72 (Sulfone)Strong electron-withdrawing group (EWG) activates the para-Bromine.
Leaving Group Bromide (

)
Excellent balance of stability and reactivity compared to Iodide (too labile) or Chloride (inert).
Solubility Polar Aprotic SolventsHigh solubility in DMF, DMSO, NMP; Moderate in Toluene/Dioxane.
Reactivity Architecture (DOT Visualization)

The following diagram maps the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Center 4-Bromophenyl methylsulfone Suzuki Biaryl Sulfones (COX-2 Scaffolds) Center->Suzuki Suzuki-Miyaura Pd(0), Ar-B(OH)2 SNAr 4-Amino/Alkoxy Sulfones Center->SNAr SNAr Displacement HNR2 or RO- Alpha Ketosulfone Intermediates Center->Alpha Pd-Cat Alpha-Arylation Ketone Enolates Heck Styryl Sulfones Center->Heck Heck Coupling Alkenes

Figure 1: Divergent synthetic pathways utilizing the electrophilic C-Br bond and the activating Sulfone group.

Application Protocol A: Synthesis of Etoricoxib Intermediate

Target: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) Mechanism: Palladium-Catalyzed


-Arylation.
Context:  This is the rate-limiting C-C bond formation step in the industrial synthesis of Etoricoxib.
Materials
  • Substrate: 4-Bromophenyl methylsulfone (1.0 equiv)[1]

  • Nucleophile: 1-(6-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos or

    
     (sensitive to steric bulk)
    
  • Base:

    
     (anhydrous) or Cs2CO3
    
  • Solvent: Toluene or Xylene (degassed)

Step-by-Step Protocol
  • Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     (2.2 mg, 0.01 mmol) and Xantphos (5.8 mg, 0.01 mmol) to 5 mL of dry Toluene. Stir at RT for 10 mins until the solution turns clear orange/yellow.
    
    • Why? Pre-forming the active Pd(0)-Ligand species prevents Pd-black precipitation.

  • Reagent Addition: Add 4-Bromophenyl methylsulfone (235 mg, 1.0 mmol), the acetyl-pyridine derivative (135 mg, 1.0 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Reaction: Heat the slurry to 100°C with vigorous stirring (800 rpm).

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) every 2 hours. The bromide starting material (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Quench & Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove inorganic salts and Pd residues.

    • Wash the pad with EtOAc.

    • Concentrate filtrate under reduced pressure.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) to yield the ketosulfone as an off-white solid.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion (<50%) | Catalyst poisoning or O2 leak | Ensure Argon line is positive pressure; switch to fresh


. |
| Dehalogenation (Ar-H)  | Hydride source present | Ensure solvent is dry; avoid alcohol solvents in this step. |
| Bis-arylation  | Excess bromide | Strictly control stoichiometry (1:1 ratio). |

Application Protocol B: Nucleophilic Aromatic Substitution ( )

Target: 4-(Morpholin-4-yl)phenyl methyl sulfone Mechanism:


 Addition-Elimination.
Context:  Creating sulfone-aniline libraries without transition metals.
Rationale

The methylsulfonyl group is a potent activator. In polar aprotic solvents, the C-Br bond becomes highly susceptible to attack by secondary amines.

Protocol
  • Setup: In a pressure vial or sealed tube, dissolve 4-Bromophenyl methylsulfone (1.0 equiv) in DMSO (0.5 M concentration).

  • Nucleophile: Add Morpholine (1.5 equiv).

    • Note: If using a volatile amine, use 3.0 equiv.

  • Base: Add

    
     (2.0 equiv).
    
    • Why? Neutralizes the HBr generated, driving the equilibrium forward.

  • Heating: Heat to 110°C for 12-16 hours.

    • Self-Validation: The reaction mixture should turn from colorless to slight yellow. Deep brown indicates decomposition (temperature too high).

  • Workup:

    • Pour reaction mixture into crushed ice/water (10x volume).

    • The product usually precipitates as a solid. Filter and wash with water.

    • If oil forms, extract with DCM, dry over

      
      , and evaporate.
      

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP steps, verify against these parameters.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Sulfone absorbance).

  • Retention Time: ~7.2 min (varies by system).

1H-NMR Identification (DMSO-d6, 400 MHz)
  • 
     3.25 (s, 3H):  Methyl protons of the sulfone group (
    
    
    
    ). Diagnostic Peak.
  • 
     7.85 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the sulfone (deshielded by EWG).
    
  • 
     7.95 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the bromine.
    

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. Avoid dust formation.[2][3]

  • Storage: Store at RT, dry. Stable indefinitely if protected from moisture.

  • Incompatibility: Strong oxidizing agents.

Synthesis Workflow Visualization

The following diagram illustrates the industrial flow for Etoricoxib, highlighting the insertion point of 4-Bromophenyl methylsulfone.

EtoricoxibFlow SM1 5-hydroxy-2-methylpyridine Step1 Acetylation (Formation of Acetyl-Pyridine) SM1->Step1 SM2 4-Bromophenyl methylsulfone (The Intermediate) Step2 Pd-Cat Alpha-Arylation (Coupling Step) SM2->Step2  Key Electrophile Step1->Step2 Step3 Ketosulfone Intermediate (Isolated Solid) Step2->Step3 Step4 Cyclization w/ Vinamidinium salt (Ring Closure) Step3->Step4 Final Etoricoxib (API) Step4->Final

Figure 2: Integration of 4-Bromophenyl methylsulfone into the Etoricoxib manufacturing stream.

References

  • Tartaggia, S., et al. (2013).[4] "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib."[4] RSC Advances, 3, 18544-18549.[4]

  • Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[1]

  • Sigma-Aldrich. "Product Specification: 4-Bromophenyl methyl sulfone." Merck KGaA.

  • Handa, S., et al. (2018).[5] "Sustainable, aqueous Suzuki-Miyaura couplings of (hetero)aryl sulfones." Tetrahedron, 74(15), 1731-1741.[5]

  • BenchChem. "Etoricoxib synthesis and chemical properties." Technical Report.

Sources

Method

Application Note: Green Chemistry Approaches for Synthesizing Aryl Sulfones

Executive Summary Aryl sulfones are pharmacologically privileged scaffolds, serving as the core structural motif in blockbuster therapeutics such as Eletriptan (migraine), Bicalutamide (prostate cancer), and Vioxx (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryl sulfones are pharmacologically privileged scaffolds, serving as the core structural motif in blockbuster therapeutics such as Eletriptan (migraine), Bicalutamide (prostate cancer), and Vioxx (COX-2 inhibitor). Traditional synthesis often relies on the harsh oxidation of sulfides (requiring stoichiometric mCPBA or


) or transition-metal-catalyzed cross-couplings that generate significant heavy metal waste.

This guide details three field-proven, green chemistry protocols for synthesizing aryl sulfones. These methods prioritize Atom Economy , Energy Efficiency (Electrochemical/Photochemical), and Hazard Reduction (Aqueous/Metal-Free media), utilizing stable sodium sulfinates as the ideal sulfur source to bypass odorous thiols.

Part 1: The Green Imperative & Strategic Shift

The shift from oxidative methods to direct sulfonylation represents a fundamental change in retrosynthetic logic.

FeatureTraditional Oxidation RouteGreen Direct Sulfonylation
Precursor Aryl Sulfides (Thiol-derived)Sodium Sulfinates (

)
Reagents Strong Oxidants (mCPBA,

)
Electrons, Photons, or

Byproducts Benzoic acid, Mn-waste

,

, or NaCl
Safety Exothermic runaway riskControlled energy input

Part 2: Electrochemical Synthesis (The "Electron as Reagent" Approach)

Methodology: Electrochemical Oxidative Cross-Coupling Mechanism: Anodic oxidation of sulfinates to sulfonyl radicals.

Electrochemical synthesis eliminates chemical oxidants by using electrons at the anode.[1] This protocol, based on recent advances (e.g., J. Org. Chem. 2024), utilizes a simple undivided cell setup to couple sodium sulfinates with alkenes or aryl halides.

Mechanistic Pathway

The reaction proceeds via a radical pathway. The sulfinate anion is oxidized at the anode to form a sulfonyl radical (


), which attacks the alkene/arene. The cycle is completed by cathodic reduction of protons or solvent.

ElectroChem cluster_cell Undivided Electrochemical Cell Anode Anode (+) (Graphite) Radical Sulfonyl Radical (R-SO2•) Anode->Radical Cathode Cathode (-) (Platinum/Graphite) Electrolyte Electrolyte (LiClO4 or nBu4NPF6) Cathode->Electrolyte + e⁻ (Reduction of H+) Sulfinate R-SO2-Na+ Sulfinate->Anode - e⁻ (Oxidation) Substrate Alkene / Arene Radical->Substrate Radical Addition Product Aryl Sulfone Substrate->Product Recombination/Elimination

Figure 1: Electrochemical generation of sulfonyl radicals in an undivided cell.

Protocol 1: Electrochemical Sulfonylation of Alkenes

Target: Vinyl or Alkyl Sulfones Scale: 0.5 mmol basis

  • Cell Setup: Equip a 10 mL undivided glass cell with two graphite electrodes (1.5 cm x 1.5 cm). Ensure electrodes are parallel with a 5 mm gap.

  • Reagent Loading:

    • Sodium Sulfinate (

      
      ): 0.5 mmol (1.0 equiv)
      
    • Alkene substrate (e.g., Styrene): 1.0 mmol (2.0 equiv)

    • Electrolyte:

      
       (0.1 M) or 
      
      
      
      .
    • Solvent:

      
       (1:1 v/v, 6 mL).
      
  • Electrolysis:

    • Connect to a DC power supply.

    • Set Constant Current (CCE) at 10 mA (

      
      ).
      
    • Stir magnetically at room temperature for 3–4 hours (monitor by TLC).

  • Workup:

    • Disconnect power. Dilute with EtOAc (20 mL).

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel flash chromatography.

Critical Troubleshooting:

  • Passivation: If current drops (in potentiostatic mode) or voltage spikes (in galvanostatic mode), polish graphite electrodes with fine sandpaper to remove polymer buildup.

  • Solvent: The water component is crucial for dissolving the sulfinate salt; do not use pure MeCN.

Part 3: Photocatalytic Synthesis (Metal-Free Visible Light)

Methodology: Eosin Y-Catalyzed Sulfonylation Mechanism: Single Electron Transfer (SET) Photoredox Catalysis.[2]

This method utilizes Eosin Y , a cheap, non-toxic organic dye, to mediate the reaction between aryl diazonium salts and sodium sulfinates under green LED irradiation. It avoids the use of Palladium or Copper catalysts.

Mechanistic Pathway

Excited Eosin Y (


) reduces the diazonium salt to an aryl radical (

) while releasing

.[3] The aryl radical is captured by the sulfinate (or sulfur dioxide surrogate) to form the C-S bond.

PhotoCat EY_GS Eosin Y (Ground State) EY_Excited Eosin Y* (Excited State) EY_GS->EY_Excited Green LED (530 nm) EY_Excited->EY_GS SET (Reduction of Ar-N2+) Diazonium Ar-N2+ (Diazonium Salt) EY_Excited->Diazonium e- Transfer ArylRad Ar• (Aryl Radical) Diazonium->ArylRad - N2 (gas) Sulfinate R-SO2-Na ArylRad->Sulfinate Radical Coupling Sulfone Diaryl Sulfone Sulfinate->Sulfone - Na+

Figure 2: Visible-light-mediated photoredox cycle using Eosin Y.

Protocol 2: Visible-Light Coupling of Diazonium Salts

Target: Unsymmetrical Diaryl Sulfones Scale: 0.3 mmol basis

  • Preparation:

    • In a 10 mL Pyrex tube, add Aryl Diazonium Tetrafluoroborate (0.3 mmol).

    • Add Sodium Sulfinate (0.36 mmol, 1.2 equiv).

    • Add Eosin Y (2 mol%, 0.006 mmol).

  • Solvent System: Add DMSO (2.0 mL). Note: DMSO promotes solubility and radical stability.

  • Irradiation:

    • Degas the solution by bubbling

      
       for 10 mins (Oxygen quenches the triplet state of Eosin Y).
      
    • Irradiate with Green LEDs (approx. 530 nm, 3-5 W) at a distance of 2–3 cm.

    • Stir at room temperature for 12–18 hours.

  • Workup:

    • Quench with water (10 mL). Extract with EtOAc (

      
      ).
      
    • The aqueous wash removes the DMSO and catalyst.

    • Concentrate and purify.

Authoritative Insight: This reaction is driven by the release of nitrogen gas (entropic driver). The absence of transition metals means the product usually requires less purification to meet pharmaceutical heavy metal limits (ppm).

Part 4: Aqueous & Iodine-Mediated Protocols

Methodology: "On-Water" Synthesis / Iodine Catalysis Mechanism: Iodine-mediated formation of sulfonyl iodide intermediates.

For labs lacking electrochemical or photochemical equipment, Iodine (


) or TBAI (Tetrabutylammonium iodide) serves as a mild, green catalyst in aqueous media.
Protocol 3: Iodine-Catalyzed Sulfonylation in Water

Target: Allyl or Vinyl Sulfones Reference: J. Org. Chem. 2024 (Allyl Sulfones in Water).[4]

  • Reagents:

    • Allyl Alcohol or Olefin (0.5 mmol).

    • Sodium Sulfinate (0.6 mmol).

    • Catalyst: TBAI (20 mol%) or

      
       (10 mol%).
      
    • Oxidant (if needed for cycle): TBHP (70% aq, 1.5 equiv) is often used with TBAI to regenerate the active iodine species.

  • Conditions:

    • Mix in Water (2 mL) . No organic co-solvent is usually required if vigorous stirring is applied ("On-Water" effect).

    • Heat to 60–80 °C in a sealed tube.

  • Observation: The reaction mixture may start heterogeneous and become clearer or form an oil.

  • Workup: Simple extraction with EtOAc. The TBAI stays in the aqueous phase or is washed out.

Comparative Analysis of Green Methods

MetricElectrochemicalPhotocatalytic (Eosin Y)Aqueous / Iodine
Energy Source Electricity (Clean if renewable)Visible Light (Low energy)Thermal (Mild)
Catalyst None (Electrode surface)Organic Dye (Metal-Free)TBAI / Iodine (Cheap)
Substrate Scope Broad (Alkenes, Arenes)Diazonium salts (Specific)Alcohols, Quinones
Scalability High (Flow Chemistry compatible)Moderate (Photon penetration limits)High (Batch reactors)
Green "Win" Reagent-free oxidationSolar synthesis potentialWater as solvent

References

  • Electrochemical Synthesis of Sulfones: Fang, P., Wang, Q., Shen, X., Zhao, J., Wang, F., & Liu, Z.-Q. (2024).[5] Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins.[5][6] The Journal of Organic Chemistry, 89(17), 12619–12627.[6] [Link][6]

  • Photocatalytic Eosin Y Review: Hari, D. P., & König, B. (2014).[7] Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. [Link]

  • Aqueous Synthesis: Liu, Z., et al. (2024). One-Pot, Metal-Free Synthesis of Allyl Sulfones in Water. The Journal of Organic Chemistry. [Link][8]

  • Green Chemistry Overview: Glotz, G., & Kappe, C. O. (2019). Electrochemical Synthesis of Sulfones and Sulfonamides. Green Chemistry, 21. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for purifying 4-Bromophenyl methylsulfone

Answering your questions about the purification of 4-Bromophenyl methylsulfone, this technical support guide provides practical, in-depth solutions to common challenges encountered during recrystallization. As Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about the purification of 4-Bromophenyl methylsulfone, this technical support guide provides practical, in-depth solutions to common challenges encountered during recrystallization. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you achieve optimal purity and yield.

Technical Support Center: Purifying 4-Bromophenyl Methylsulfone

This guide is structured to provide immediate answers to common questions and troubleshoot problems you may encounter during the recrystallization of 4-Bromophenyl methylsulfone.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and provides a starting point for developing your purification protocol.

1. What are the ideal properties of a recrystallization solvent for 4-Bromophenyl methylsulfone?

The perfect recrystallization solvent is one where the target compound, 4-Bromophenyl methylsulfone, exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the driving force for crystallization.

Key properties for an ideal solvent include:

  • Favorable Solubility Gradient: The solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold, allowing for high recovery of the purified solid upon cooling.[1]

  • Boiling Point Below Solute's Melting Point: 4-Bromophenyl methylsulfone has a melting point of approximately 103-107 °C.[2] To prevent the compound from melting in the hot solvent and "oiling out"—a common purification pitfall—the solvent's boiling point should ideally be lower than 103 °C.[3]

  • Inertness: The solvent must not react chemically with the compound.[1]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[3]

2. How should I experimentally select a suitable solvent?

Since specific solubility data for 4-Bromophenyl methylsulfone is not readily published, a systematic experimental screening is the most reliable method.[4][5]

Protocol: Screening for a Single Recrystallization Solvent
  • Preparation: Place approximately 50-100 mg of your crude 4-Bromophenyl methylsulfone into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise, starting with about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system.[6]

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7]

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur readily, try scratching the inside of the tube with a glass rod just below the liquid surface to create nucleation sites.[8] Afterwards, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A good solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.

3. What is a mixed-solvent recrystallization and when is it necessary?

A mixed-solvent system is used when no single solvent provides the ideal solubility characteristics.[9] This technique employs two miscible solvents:

  • A "soluble solvent" in which 4-Bromophenyl methylsulfone dissolves readily, even at room temperature.

  • An "insoluble solvent" (or anti-solvent) in which the compound is poorly soluble, even when hot.[10]

You should consider this method if you find that your compound is extremely soluble in one solvent (like dichloromethane or acetone) but nearly insoluble in another (like water or hexane).[11] The procedure involves dissolving the compound in a minimal amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" until the solution becomes cloudy (turbid), indicating the point of saturation. A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]

4. Based on its molecular structure, what solvents are promising candidates?

4-Bromophenyl methylsulfone (BrC₆H₄SO₂CH₃) possesses both polar and non-polar characteristics. The sulfone group (SO₂) is highly polar, while the bromophenyl ring is non-polar and hydrophobic. This duality suggests that moderately polar solvents are excellent starting points.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO₂S[12]
Molecular Weight 235.10 g/mol
Appearance White to almost white powder/crystal[12][13]
Melting Point 103-107 °C (lit.)[2][13]
Table 1: Key Physical Properties of 4-Bromophenyl methylsulfone.
SolventBoiling Point (°C)PolarityRationale for Selection
Isopropanol 82.6PolarA good starting point. Its boiling point is well below the compound's melting point, and its polarity may offer the desired solubility gradient.
Ethanol 78.3PolarSimilar to isopropanol, often effective for moderately polar organic solids. Can be used in a mixed system with water.[3]
Ethyl Acetate 77.1Mid-PolarThe ester group offers some polarity. Can be paired with a non-polar anti-solvent like hexane or heptane.[11]
Toluene 110.6Non-PolarBoiling point is slightly above the melting point, so "oiling out" is a risk. However, aromatic interactions may aid dissolution. Best used with care.
Water 100Very PolarLikely to be a poor solvent due to the hydrophobic bromophenyl group, but could be an effective anti-solvent with a soluble solvent like ethanol or acetone.[14]
Hexane 68.7Non-PolarUnlikely to dissolve the polar sulfone. Primarily useful as an anti-solvent.
Table 2: Potential Solvents for Screening.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid crystal lattice.[15] This typically happens if the boiling point of the solvent is higher than the melting point of your compound (103-107 °C), causing it to melt in the solution before it can crystallize.

Causality & Solution Workflow:

Caption: Decision workflow for troubleshooting "oiling out".

To fix an oil, try adding a small amount of additional solvent to fully dissolve the oil, then allow the solution to cool much more slowly. If it persists, the solvent is likely unsuitable, and the crude material should be recovered by evaporating the solvent and starting over with a different one.[15]

Q: The solution cooled, but no crystals have formed. What should I do?

A: This is a common issue that usually points to one of two causes: too much solvent was used, or the solution is supersaturated.[15]

  • Too Much Solvent: If the solution is not saturated, crystals will not form. This is the most frequent reason for crystallization failure.[15]

    • Solution: Gently boil off some of the solvent in a fume hood to concentrate the solution, then allow it to cool again.[8]

  • Supersaturation: The solution may be holding more dissolved solute than it should at that temperature because there are no nucleation sites for crystals to begin growing.

    • Solution 1: Induce Crystallization by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for the first crystals to form.[8]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of pure 4-Bromophenyl methylsulfone, adding it to the cold solution can provide a template for rapid crystal growth.[15]

Q: My final crystal yield is very low. How can I improve it?

A: A low yield means that a significant amount of your compound remained dissolved in the mother liquor.

  • Excess Solvent: As with a complete failure to crystallize, using too much solvent is a primary cause of low yield. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[8]

  • Insufficient Cooling: Ensure the solution has been thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[16]

  • Premature Filtration: Do not rush to filter the crystals. Allow adequate time for crystallization to complete at a low temperature.

  • Washing with Warm Solvent: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve some of your product.[8]

Q: The recovered crystals are colored, but the pure compound is white. How do I remove the color?

A: Colored impurities can often be removed using activated carbon (decolorizing charcoal).

Protocol: Removing Colored Impurities
  • Dissolve the crude, colored 4-Bromophenyl methylsulfone in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated carbon. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb to the surface of the carbon particles.[1]

  • Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be colorless.[7]

  • Allow the filtered solution to cool slowly to crystallize the now-purified, colorless compound.

References

  • Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Purdue University. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromophenyl methyl sulfone. Retrieved from [Link]

Sources

Optimization

Technical Guide: Purification of 4-Bromophenyl Methyl Sulfone

Diagnostic & Assessment Phase Before initiating purification, you must quantify the impurity profile. The separation strategy depends heavily on the ratio of Starting Material (SM) to Product.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Assessment Phase

Before initiating purification, you must quantify the impurity profile. The separation strategy depends heavily on the ratio of Starting Material (SM) to Product.

Identification Markers

Use the following physicochemical properties to track the separation. The polarity and melting point differences between the sulfide (SM) and the sulfone (Product) are the basis for all purification logic.

Property4-Bromothioanisole (Impurity)4-Bromophenyl Methyl Sulfone (Product)Diagnostic Note
State (RT) Low-melting solid / OilCrystalline SolidSignificant lattice energy difference.
Melting Point 37–40 °C [1, 2]103–107 °C [3, 4]Primary separation lever.
Polarity Low (Lipophilic)High (Polar)Sulfone is significantly more polar.

H NMR

~2.5 ppm (S-CH

)

~3.0–3.1 ppm (SO

-CH

)
Distinct methyl shift downfield.
TLC (

)
High (e.g., 0.7 in 4:1 Hex/EtOAc)Low (e.g., 0.2 in 4:1 Hex/EtOAc)Easy separation on silica.
Decision Matrix (Workflow)

Use this logic flow to select the correct protocol.

PurificationLogic Start Analyze Crude Mixture (NMR / TLC) CheckSM SM Content > 10%? Start->CheckSM CheckYield Is Yield Critical? CheckSM->CheckYield No (<10% SM) MethodC Method C: Chemical Scavenging (Oxidize remaining SM) CheckSM->MethodC Yes (Reaction Stalled) MethodA Method A: Recrystallization (Best for Purity) CheckYield->MethodA No (Scale > 5g) MethodB Method B: Flash Chromatography (Best for difficult separations) CheckYield->MethodB Yes (Save every mg)

Figure 1: Decision matrix for selecting the optimal purification route based on impurity load and yield requirements.

Protocol A: Selective Recrystallization (Recommended)

Context: This is the most efficient method for scales >1g. Because the impurity melts near room temperature (~38°C) and the product melts >100°C, the impurity will remain dissolved in the mother liquor while the sulfone crystallizes.

Reagents
  • Solvent: Ethanol (95% or absolute) or Isopropanol.

  • Wash Solvent: Cold n-Hexane or Heptane.

Step-by-Step Procedure
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.

    • Tech Note: If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly (over 30–60 mins). Rapid cooling traps the oily sulfide impurity inside the sulfone crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel with vacuum suction.

  • The Critical Wash:

    • Wash the cake once with cold Ethanol.

    • Wash the cake twice with cold n-Hexane .

    • Why? The lipophilic 4-bromothioanisole is highly soluble in hexane, whereas the polar sulfone is insoluble. This strips surface impurities without dissolving the product.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Flash Column Chromatography

Context: Use this if the crude mixture contains significant by-products (e.g., sulfoxide) or if the scale is small (<500 mg) and yield is paramount.

System Setup
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane/Ethyl Acetate.

Elution Strategy
  • Equilibration: Start with 100% Hexane .

  • Loading: Dissolve crude in a minimum volume of DCM or load dry on Celite.

  • Elution:

    • 0–5% EtOAc/Hexane: Elutes unreacted 4-bromothioanisole (SM) very quickly.

    • 10–20% EtOAc/Hexane: Elutes the Sulfoxide intermediate (if present).

    • 30–50% EtOAc/Hexane: Elutes the 4-Bromophenyl methyl sulfone (Product).

  • Validation: Check fractions via TLC. The sulfone will likely spot heavily under UV due to the electron-withdrawing effect of the sulfone group on the aromatic ring.

Protocol C: Chemical Scavenging (The "Push" Method)

Context: If you have 5–10% unreacted SM and do not want to run a column, the most effective way to "remove" the impurity is to convert it into the product.

Logic

Since the impurity is simply the unoxidized precursor of the product, re-subjecting the material to oxidation conditions will convert the impurity into the product, increasing yield rather than discarding material.

Procedure
  • Dissolve the crude mixture in Methanol or Acetonitrile .

  • Add 0.5 equivalents (relative to the impurity, estimated by NMR) of Oxone® (Potassium peroxymonosulfate) or excess 30% H2O2 with a catalytic amount of Sodium Tungstate (

    
    ).
    
  • Stir at 40°C for 1–2 hours.

  • Workup: Quench with aqueous sodium bisulfite (to destroy excess oxidant), extract with EtOAc, and proceed to Protocol A (Recrystallization) .

    • Result: The "impurity" is now product. The only remaining contaminants are inorganic salts, which are easily removed during the aqueous workup.

Troubleshooting & FAQ

Q: My crystals look "oily" or "wet" even after drying. A: You likely have trapped 4-bromothioanisole. The melting point of the impurity is ~38°C [1]. If your drying oven is set to 40°C, the impurity is a liquid coating your crystals.

  • Fix: Wash the crystals on the filter with cold pentane or hexane. This specifically dissolves the "oily" sulfide without dissolving the polar sulfone.

Q: I see a third spot on TLC between the SM and Product. A: This is 4-bromophenyl methyl sulfoxide . Oxidation of sulfide to sulfone proceeds in two steps: Sulfide


 Sulfoxide 

Sulfone.[1]
  • Fix: If this spot is present, your reaction did not go to completion. Use Protocol C (Scavenging) to push the sulfoxide to the sulfone. Recrystallization is less effective at removing the sulfoxide than the sulfide because the sulfoxide is also polar.

Q: Can I use acid-base extraction? A: No. Neither the sulfide nor the sulfone has an acidic proton accessible for extraction (unlike a carboxylic acid or phenol). Both are neutral organic species. You must rely on polarity (Chromatography) or solubility (Recrystallization).

References

  • Thermo Scientific Chemicals. "4-Bromothioanisole, 98+%." Thermo Fisher Scientific. Accessed May 2024. Link

  • Sigma-Aldrich. "4-Bromothioanisole Product Specification." Merck KGaA. Accessed May 2024. Link

  • Tokyo Chemical Industry (TCI). "4-Bromophenyl Methyl Sulfone Product Details." TCI Chemicals. Accessed May 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77088, 1-Bromo-4-(methylsulfonyl)benzene." PubChem. Accessed May 2024. Link

  • Bahrami, K., et al. "Hydrogen Peroxide–Zirconium Chloride: A Selective and Efficient System for Oxidation of Sulfides to Sulfoxides and Sulfones." Journal of Sulfur Chemistry, vol. 32, no. 3, 2011.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS Fragmentation Analysis of 1-Bromo-4-(methylsulfonyl)benzene

Executive Summary 1-Bromo-4-(methylsulfonyl)benzene (CAS: 3466-32-8) is a critical intermediate in the synthesis of diaryl sulfones and sulfonamide-based pharmaceuticals. Its structural integrity is defined by two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(methylsulfonyl)benzene (CAS: 3466-32-8) is a critical intermediate in the synthesis of diaryl sulfones and sulfonamide-based pharmaceuticals. Its structural integrity is defined by two distinct functionalities: the electron-withdrawing sulfonyl group (


) and the aryl bromide moiety.

This guide provides a definitive technical analysis of its fragmentation behavior under Electron Ionization (EI) conditions. Unlike standard spectral libraries that list peaks without context, this document compares the target analyte against its direct synthetic precursor, 1-bromo-4-(methylsulfanyl)benzene (the sulfide), to assist researchers in monitoring oxidation reactions and purity profiling.

Part 1: Structural Identity & Experimental Context

Chemical Structure

The molecule consists of a benzene ring para-substituted with a bromine atom and a methylsulfonyl group. This specific arrangement dictates the mass spectral behavior, characterized by a distinctive isotopic "doublet" pattern and sequential loss of the sulfonyl moiety.

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described below, the following GC-MS methodology is recommended. This protocol includes a self-validation step using PFTBA (Perfluorotributylamine) to ensure mass axis calibration.

Instrument Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230 °C (Prevents thermal degradation of the sulfone).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Validation Step: Before running the sample, verify the PFTBA tune. The ratio of m/z 69, 219, and 502 must be within instrument tolerance. Specifically for this analysis, the resolution at m/z 219 is critical to distinguish the target's fragment ions.

Part 2: Core Fragmentation Analysis

The mass spectrum of 1-bromo-4-(methylsulfonyl)benzene is dominated by three mechanistic pillars:

  • Bromine Isotopic Signature: A 1:1 intensity ratio for all bromine-containing fragments.

  • Sulfonyl Cleavage: The labile

    
     bonds facilitate the loss of the methyl group and the extrusion of 
    
    
    
    .
  • Aryl Cation Stability: The formation of the bromophenyl cation is the thermodynamic sink of the fragmentation pathway.

Key Diagnostic Ions
Fragment Ion Identitym/z (

)
Relative IntensityStructural OriginDiagnostic Value
Molecular Ion (

)
234 / 236 Moderate

Confirms intact molecule & Br presence.
Desmethyl Ion 219 / 221 Low/Medium

Loss of methyl radical (

Da).
Bromophenyl Cation 155 / 157 High (Base Peak)

Loss of methylsulfonyl radical (

Da).
Benzyne/Phenylene 76 High

Loss of Br from the aryl cation.
Sulfur Dioxide 64 Variable

Extrusion from sulfonyl group.[2]
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise degradation of the parent molecule. Note the bifurcation where the sulfonyl group can either lose a methyl group first or be ejected entirely to form the aryl cation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 234 / 236 [Br-Ph-SO2-Me]+ Desmethyl Sulfonyl Cation m/z 219 / 221 [Br-Ph-SO2]+ M_Ion->Desmethyl - CH3 (15 Da) ArylCation Bromophenyl Cation m/z 155 / 157 [Br-Ph]+ M_Ion->ArylCation - SO2CH3 (79 Da) (Primary Pathway) SO2 Sulfur Dioxide m/z 64 M_Ion->SO2 Rearrangement Desmethyl->ArylCation - SO2 (64 Da) Phenylene Phenylene Cation m/z 76 [C6H4]+ ArylCation->Phenylene - Br (79/81 Da)

Caption: Figure 1. EI Fragmentation pathway of 1-bromo-4-(methylsulfonyl)benzene showing the dominant route to the bromophenyl cation.

Part 3: Comparative Analysis (Alternatives)

In drug development, this sulfone is often generated by oxidizing its sulfide precursor. Distinguishing the product (Sulfone) from the starting material (Sulfide) is the primary analytical challenge.

The Alternative: 1-Bromo-4-(methylsulfanyl)benzene (Thioanisole derivative).

Spectral Differentiation Table
FeatureTarget: Sulfone (

)
Alternative: Sulfide (

)
Molecular Weight 234 / 236 202 / 204
Shift (

)
Baseline-32 Da (Lack of two oxygens)
Primary Loss Loss of

(-79) to form m/z 155.
Loss of

(-15) to form m/z 187.
Base Peak m/z 155/157 (Bromophenyl cation)m/z 202/204 (Molecular Ion is often base)
Chemical Stability High thermal stability.Prone to oxidation; distinct sulfur odor.
Why This Matters
  • Reaction Monitoring: If you observe a cluster at m/z 202/204 , your oxidation reaction is incomplete.

  • False Positives: The loss of

    
     from the sulfone yields a transient species that can be confused with other aryl halides. However, the sulfone never produces the intense M-15 peak (m/z 187) characteristic of the sulfide.
    

Part 4: Troubleshooting & Artifacts

When analyzing 1-bromo-4-(methylsulfonyl)benzene, researchers may encounter specific artifacts:

  • Thermal Extrusion of

    
    : 
    
    • Symptom:[2][3][4] A disproportionately high peak at m/z 170/172 (Bromotoluene) and m/z 64 (

      
      ), with a weak molecular ion.
      
    • Cause: Injector temperature too high (>280°C), causing pyrolysis before ionization.

    • Solution: Lower inlet temperature to 230°C or use "Cold On-Column" injection.

  • Column Bleed Interference:

    • Symptom:[3][4][5] High background at m/z 207 (Siloxane).

    • Differentiation: The target molecule has a specific Br-isotope pattern (1:1). Siloxanes do not. Always check the isotope spacing (2 amu) to confirm the peak is analyte-derived.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-bromo-4-methyl- (Analog Reference). National Institute of Standards and Technology.[6][7][8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on aryl sulfone fragmentation mechanisms).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for isotopic abundance rules of Bromine).

Sources

Comparative

A Guide to Reference Melting Point Standards: Evaluating 4-Bromophenyl Methylsulfone

In the landscape of pharmaceutical development and quality control, the precise determination of a substance's melting point is a fundamental and critical measure of purity and identity. This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a substance's melting point is a fundamental and critical measure of purity and identity. This guide provides an in-depth analysis of 4-Bromophenyl methylsulfone as a potential reference standard for melting point determination, comparing it with established, certified standards. We will delve into the theoretical underpinnings of melting point analysis, present detailed experimental protocols for accurate measurement, and offer a comparative assessment to aid researchers in selecting the appropriate standards for their applications.

The Bedrock of Thermal Analysis: Why Melting Point Standards Matter

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, a phenomenon known as melting point depression. This makes melting point determination a powerful tool for assessing the purity of a compound.[1]

To ensure the accuracy and reliability of these measurements, melting point apparatus must be regularly calibrated. This is where melting point standards—highly purified substances with precisely determined melting points—become indispensable.[2][3] These standards are used to verify the temperature accuracy of the instrument, ensuring that the data generated is traceable and comparable across different laboratories and instruments.

Profiling 4-Bromophenyl Methylsulfone

4-Bromophenyl methylsulfone (CAS No. 3466-32-8) is a white crystalline solid.[1][4] Its chemical structure features a sulfone group and a bromine atom attached to a benzene ring. Commercially available 4-Bromophenyl methylsulfone is typically offered at purities of 97% or higher.[5]

The reported melting point of 4-Bromophenyl methylsulfone from various commercial sources shows some variability, generally falling within the range of 99°C to 107°C . For instance, different suppliers list ranges such as 99.0-105.0°C, 103-107°C, 102.0 to 106.0°C, and 101°C to 102°C.[1][5][6][7][8][9] This variation highlights that while 4-Bromophenyl methylsulfone can be a useful substance for in-house verification in the ~100°C range, it is not currently established as a primary, certified reference material with a narrow, metrologically traceable melting point value. For exacting applications, its suitability as a reference standard would necessitate certification by a recognized metrological body.

A Comparative Analysis of Melting Point Standards

To provide a practical context, the table below compares the typical melting point range of 4-Bromophenyl methylsulfone with several widely recognized and certified melting point reference standards from the United States Pharmacopeia (USP).

Substance Chemical Structure CAS Number Typical Melting Point Range (°C) Certification
4-Bromophenyl methylsulfoneBrC₆H₄SO₂CH₃3466-32-899 - 107Not Certified
VanillinC₈H₈O₃121-33-581 - 83USP
AcetanilideC₈H₉NO103-84-4113.5 - 115.5USP
PhenacetinC₁₀H₁₃NO₂62-44-2134 - 136USP
SulfanilamideC₆H₈N₂O₂S63-74-1163.9 - 166.4USP

This comparison illustrates that while 4-Bromophenyl methylsulfone's melting point falls within a useful analytical range, for applications requiring pharmacopeial compliance, certified standards like Vanillin, Acetanilide, and Phenacetin are the appropriate choice.

The Science of Accurate Melting Point Determination

The observed melting point can be influenced by the experimental methodology. Two key concepts in melting point determination are the "Pharmacopeia" and "Thermodynamic" melting points.[2][6][10]

  • Pharmacopeia Melting Point: This is the temperature range observed under the specific conditions defined in pharmacopeias, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1][10] A key parameter is a constant heating rate, typically 1°C per minute.[1][3][6] In this method, the temperature of the heating block is measured, which can be slightly higher than the actual sample temperature. Therefore, the Pharmacopeia melting point is dependent on the heating rate.[2][6]

  • Thermodynamic Melting Point: This is the true physical constant, representing the temperature at which the solid and liquid phases are in equilibrium.[2][10] It is independent of the heating rate.[2][6] While more fundamental, its determination is more complex and less commonly used in routine quality control.

For regulatory and quality control purposes, adherence to pharmacopeial methods is the standard practice.

Experimental Protocols for Precise Melting Point Determination

The following protocols are based on the guidelines of the United States Pharmacopeia (USP) for melting point determination using the capillary method.

Part 1: Calibration of the Melting Point Apparatus

To ensure the accuracy of your instrument, a calibration check should be performed at regular intervals using certified reference standards.

Workflow for Melting Point Apparatus Calibration

G cluster_prep Preparation cluster_measurement Measurement cluster_verification Verification select_standards Select ≥ 2 USP Reference Standards (e.g., Vanillin, Phenacetin) prepare_samples Prepare capillary samples of standards (2.5-3.5 mm height) select_standards->prepare_samples set_instrument Set instrument parameters: Start temp: 10°C below expected MP Ramp rate: 1°C/min prepare_samples->set_instrument run_analysis Run melting point determination for each standard set_instrument->run_analysis record_mp Record observed melting range (onset and clear point) run_analysis->record_mp compare_results Compare observed melting range with certified range of standards record_mp->compare_results pass_fail Does observed range fall within certified acceptance limits? compare_results->pass_fail calibrated Instrument is Calibrated pass_fail->calibrated Yes recalibrate Recalibration/Service Required pass_fail->recalibrate No

Caption: Workflow for the calibration of a melting point apparatus.

Step-by-Step Calibration Protocol:

  • Selection of Standards: Choose at least two USP Melting Point Reference Standards with melting points that bracket the intended operating range. For the range of 4-Bromophenyl methylsulfone, Vanillin (81-83°C) and Phenacetin (134-136°C) would be suitable choices.

  • Sample Preparation: Carefully pack the dry reference standard into a capillary tube to a height of 2.5-3.5 mm.[3] The packing should be uniform to ensure even heat transfer.

  • Instrument Setup: Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point of the first standard. Set the heating rate to 1°C per minute.[1][3][6]

  • Measurement: Insert the capillary tube into the heating block. Initiate the heating program.

  • Data Recording: Observe the sample and record the temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point). The range between these two points is the melting range.

  • Verification: Compare the observed melting range with the certified range provided with the reference standard. If the observed melting point falls within the acceptance limits of the certified standard, the instrument is considered calibrated. If not, adjustment or service is required.

Part 2: Determination of the Melting Point of 4-Bromophenyl Methylsulfone

Once the instrument is calibrated, the same procedure can be used to determine the melting point of an unknown or a substance like 4-Bromophenyl methylsulfone.

Workflow for Sample Melting Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis dry_sample Dry the 4-Bromophenyl methylsulfone sample as per standard procedures prepare_capillary Prepare capillary sample (2.5-3.5 mm height) dry_sample->prepare_capillary set_instrument Set instrument parameters on calibrated apparatus: Start temp: ~90°C Ramp rate: 1°C/min prepare_capillary->set_instrument run_analysis Run melting point determination set_instrument->run_analysis record_mp Record the observed melting range (onset and clear point) run_analysis->record_mp report_result Report the melting range record_mp->report_result compare_spec Compare with internal specifications or literature values report_result->compare_spec

Caption: Workflow for determining the melting point of a sample.

Step-by-Step Protocol for Sample Analysis:

  • Sample Preparation: Ensure the 4-Bromophenyl methylsulfone sample is dry. Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

  • Instrument Setup: On the calibrated apparatus, set the starting temperature to approximately 10°C below the expected melting point (e.g., ~90°C). Set the heating rate to 1°C per minute.

  • Measurement: Insert the capillary tube and start the measurement program.

  • Data Recording: Record the onset and clear points of the melt to define the melting range.

  • Reporting: Report the determined melting range. This can be compared against in-house specifications or literature values for identity and purity checks.

Conclusion

4-Bromophenyl methylsulfone, with a melting point in the vicinity of 100°C, presents itself as a potentially useful compound for verifying the performance of melting point apparatus in this temperature range. However, the variability in its reported melting point across different commercial sources underscores its current status as a non-certified material. For applications demanding the highest level of accuracy and regulatory compliance, the use of certified reference standards from recognized pharmacopeias is essential. By following standardized calibration and measurement protocols, researchers can ensure the integrity and reliability of their melting point data, a cornerstone of chemical and pharmaceutical quality assurance.

References

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Stanford Research Systems. Pharmacopeia vs. Thermodynamic Melting Point Determinations. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Thermo Fisher Scientific. 4-Bromophenyl methyl sulfone, 98+%. [Link]

  • USP. USP Melting Point Reference Standards: Evaluation of parameters that affect the melting point. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. [Link]

  • PharmaGuideHub. CALIBRATION OF MELTING POINT APPARATUS. [Link]

Sources

Validation

Reactivity comparison of 4-Bromophenyl methylsulfone vs 4-bromoacetophenone

Executive Summary In the design of pharmaceutical intermediates and functional materials, 4-Bromophenyl methylsulfone (4-BMS) and 4-Bromoacetophenone (4-BAP) serve as classic electron-deficient aryl halide building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pharmaceutical intermediates and functional materials, 4-Bromophenyl methylsulfone (4-BMS) and 4-Bromoacetophenone (4-BAP) serve as classic electron-deficient aryl halide building blocks.[1][2] While both utilize para-electron withdrawing groups (EWGs) to activate the C-Br bond for metal-catalyzed cross-coupling, their operational profiles differ significantly.[1][2]

The Bottom Line:

  • 4-BMS is the superior choice for high-fidelity screening and scale-up .[1][2] Its sulfone group provides stronger electronic activation (

    
    ) while remaining chemically inert to the bases typically used in Suzuki/Buchwald couplings.
    
  • 4-BAP is a versatile but "noisier" substrate .[1][2] While cost-effective, its ketone group (

    
    ) introduces significant acidity at the 
    
    
    
    -position (
    
    
    ), necessitating strict base control to prevent aldol condensation side reactions.[1][2]

Part 1: Electronic & Physical Profiling[1][2]

To understand the reactivity differences, we must first quantify the electronic influence of the substituents. The Hammett substituent constant (


) is the definitive metric here, predicting the rate of oxidative addition in Palladium-catalyzed cycles.
Table 1: Comparative Physicochemical Profile[1][2]
Feature4-Bromophenyl Methylsulfone (4-BMS)4-Bromoacetophenone (4-BAP)Impact on Reactivity
Structure Br-Ph-SO2MeBr-Ph-COMe--
Hammett Constant (

)
0.72 (Strong EWG)0.50 (Moderate EWG)4-BMS undergoes faster oxidative addition.[1][2]

-Proton Acidity (

in DMSO)
~29.0 ~24.7 4-BAP is

times more acidic; prone to enolization.[1][2]
Melting Point 103–107 °C49–51 °C4-BMS is a stable crystal; 4-BAP is a low-melting solid (handling risk).[1][2]
LUMO Energy LowerHigher4-BMS is more electrophilic at the C-Br bond.[1][2]

Data Source: Hammett constants derived from Hansch et al. (1991).[1][2]


 values referenced from Bordwell Acidity Tables.[1][2]
Visualization: Electronic Activation Logic

The following diagram illustrates how the substituent determines the reaction pathway.

ElectronicActivation Substrate Aryl Bromide Substrate BMS 4-BMS (-SO2Me) Substrate->BMS BAP 4-BAP (-COMe) Substrate->BAP EWG_Type EWG Strength OxAdd Oxidative Addition Rate (LnM-Pd) SideRxn Base-Mediated Side Reactions HighSigma High Sigma (0.72) BMS->HighSigma Stable High pKa (29) Stable to Base BMS->Stable FastOA Rapid Insertion HighSigma->FastOA MedSigma Med Sigma (0.50) BAP->MedSigma Unstable Lower pKa (24.7) Enolization Risk BAP->Unstable ModOA Moderate Insertion MedSigma->ModOA Unstable->SideRxn

Figure 1: Mechanistic divergence based on electronic substituent effects. 4-BMS offers a "cleaner" activation pathway.[1][2]

Part 2: Performance in Pd-Catalyzed Cross-Coupling

The primary application for both substrates is the formation of C-C or C-N bonds via Suzuki-Miyaura or Buchwald-Hartwig coupling.[1][2]

Oxidative Addition (The Rate-Determining Step)

In systems using standard phosphine ligands (e.g.,


, dppf), the oxidative addition of the Pd(0) species into the C-Br bond is often rate-limiting.
  • 4-BMS Advantage: The sulfone group strongly pulls electron density from the aromatic ring, significantly lowering the energy of the C-Br

    
     orbital. This facilitates rapid oxidative addition, often allowing reactions to proceed at lower temperatures or with lower catalyst loadings compared to 4-BAP.[1][2]
    
Chemoselectivity and Base Tolerance

This is the critical differentiator. Suzuki couplings require a base to activate the boronic acid.

  • The 4-BAP Problem: With a

    
     of ~24.7, the methyl protons of 4-BAP are susceptible to deprotonation by bases like 
    
    
    
    or even
    
    
    in hot DMF.[1][2] This leads to self-aldol condensation , forming varying amounts of dypnone derivatives (dimers) which contaminate the product and consume the starting material.
  • The 4-BMS Solution: The sulfone

    
    -protons are significantly less acidic (
    
    
    
    ~29).[1][2] Under standard Suzuki conditions (
    
    
    or
    
    
    ), 4-BMS remains effectively inert to deprotonation, ensuring that the bromide is the exclusive reactive site.

Part 3: Experimental Protocols

Protocol A: Robust Coupling of 4-BMS (High Yield)

This protocol utilizes the high stability of the sulfone to ensure rapid conversion.

  • Charge: To a reaction vial, add 4-BMS (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2 mol%).
    
  • Solvent/Base: Add degassed 1,4-Dioxane (0.2 M concentration) and

    
      (2.0 M aq. solution, 3.0 equiv).
    
  • Reaction: Seal and heat to 80 °C for 2-4 hours.

  • Workup: The product often precipitates upon cooling or addition of water due to the high crystallinity of sulfone derivatives. Filter or extract with EtOAc.[1][2]

Protocol B: Controlled Coupling of 4-BAP (Selectivity Focused)

This protocol uses a milder base system to prevent enolization of the ketone.[2]

  • Charge: To a reaction vial, add 4-BAP (1.0 equiv), Arylboronic acid (1.3 equiv), and

    
      (3 mol%).
    
  • Solvent/Base: Add Toluene/Ethanol (4:1) . Note: Avoid DMF/DMAc as polar aprotic solvents increase the basicity of the carbonate, promoting aldol condensation.

  • Base: Add

    
      (2.0 M aq.[1][2] solution, 2.5 equiv). Avoid 
    
    
    
    or alkoxides.[1][2]
  • Reaction: Heat to 70 °C . Monitor strictly by HPLC. Stop immediately upon consumption of bromide to prevent post-reaction condensation.

Visualization: Experimental Workflow Decision Tree

ExperimentalWorkflow Start Select Substrate BMS 4-BMS (Sulfone) Start->BMS BAP 4-BAP (Ketone) Start->BAP Cond_BMS Condition Set A: Polar Solvent (DMF/Dioxane) Stronger Base OK (K3PO4) BMS->Cond_BMS Risk_BAP Risk Assessment: Aldol Condensation Potential BAP->Risk_BAP Result_BMS Outcome: >95% Yield No Condensation Cond_BMS->Result_BMS Cond_BAP Condition Set B: Non-Polar Solvent (Toluene) Milder Base (Na2CO3) Risk_BAP->Cond_BAP Result_BAP Outcome: Good Yield (80-90%) Requires Careful Monitoring Cond_BAP->Result_BAP

Figure 2: Operational decision tree for maximizing yield based on substrate selection.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [1]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]

  • PubChem. (n.d.).[1][2] 4-Bromophenyl methyl sulfone (Compound Summary). National Library of Medicine. [1]

  • PubChem. (n.d.).[1][2] 4-Bromoacetophenone (Compound Summary). National Library of Medicine. [1]

Sources

Safety & Regulatory Compliance

Safety

4-Bromophenyl methylsulfone proper disposal procedures

This guide outlines the validated disposal and handling protocols for 4-Bromophenyl methylsulfone (CAS: 3466-32-8).[1] It is designed for laboratory managers and researchers requiring immediate, compliant, and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 4-Bromophenyl methylsulfone (CAS: 3466-32-8).[1] It is designed for laboratory managers and researchers requiring immediate, compliant, and scientifically sound waste management strategies.

Executive Summary: Critical Action Points

  • Primary Disposal Method: High-temperature incineration equipped with scrubbers (to neutralize HBr and SOx byproducts).

  • Waste Classification: Non-regulated DOT solid (typically), but must be managed as Hazardous Chemical Waste due to halogen and sulfur content.

  • Segregation: Strictly isolate from strong oxidizing agents and strong bases to prevent uncontrolled reactions in waste streams.

  • Prohibition: NEVER dispose of via sanitary sewer systems or standard trash.

Chemical Profile & Disposal Logic

Understanding the molecular behavior of 4-Bromophenyl methylsulfone is prerequisite to safe disposal.

PropertyDataDisposal Implication
CAS Number 3466-32-8Unique identifier for waste manifests.[1]
Physical State White Powder/CrystalRequires particulate control (N95/P100) during transfer.
Melting Point 103-107 °CStable solid at room temp; does not require flammables storage unless in solution.
Molecular Formula C₇H₇BrO₂SCombustion Hazard: Generates Hydrogen Bromide (HBr) and Sulfur Oxides (SOx).
Reactivity StableIncompatible with strong oxidizers.[1][2][3]

The "Why" Behind the Protocol: We do not simply "dump" this chemical because of its combustion byproducts. When 4-Bromophenyl methylsulfone is incinerated, the bromine atom converts to Hydrogen Bromide (HBr) , a corrosive gas, and the sulfone group oxidizes to Sulfur Dioxide (SO₂) . Standard incinerators without caustic scrubbers cannot handle these emissions, leading to regulatory violations and equipment corrosion. Therefore, waste manifests must explicitly declare "Halogenated" and "Sulfur-containing" to ensure the receiving facility uses the correct destruction path.

Hazard Identification (GHS)

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed.[1][2][3][5][6]

Waste Segregation & Classification Flowchart

Proper segregation is the first line of defense against waste stream accidents. Use the following logic tree to determine the correct waste stream for your sample.

DisposalLogic Start Waste Generation: 4-Bromophenyl methylsulfone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution (Solvent) StateCheck->Liquid PureCheck Is it Pure? Solid->PureCheck SolventCheck Identify Solvent Liquid->SolventCheck BinSolid Solid Waste Bin Label: 'Toxic, Irritant, Halogenated' PureCheck->BinSolid Yes PureCheck->BinSolid No (Contaminated Debris) HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., Methanol, Acetone) SolventCheck->NonHalogenatedSolvent BinHaloLiq Halogenated Organic Waste Carboy HalogenatedSolvent->BinHaloLiq NonHalogenatedSolvent->BinHaloLiq High Conc. BinNonHaloLiq Non-Halogenated Waste Carboy (ONLY if <1000 ppm Halogen content) NonHalogenatedSolvent->BinNonHaloLiq Low Conc. Warning CRITICAL: Even in non-halogenated solvents, if [Sulfone] is high, treat as HALOGENATED to prevent incinerator damage. BinHaloLiq->Warning

Figure 1: Decision logic for segregating 4-Bromophenyl methylsulfone waste. Note the override for high-concentration solutions in non-halogenated solvents.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Spill Debris)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Bromophenyl methylsulfone" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Notes: Add "Contains Bromine and Sulfur - Incineration Required".

  • Procedure:

    • Wear Nitrile gloves, safety goggles, and a lab coat.

    • Transfer solid waste to the container using a disposable spatula.

    • Wipe the exterior of the container to ensure no residue remains.

    • Seal tightly.[2][3][6][7][8][9]

Protocol B: Liquid Waste (Solutions)
  • Container: HDPE or Glass Carboy (compatible with the primary solvent).

  • Classification:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Acetone :

      • Trace amounts (<0.1%): Can often go into Non-Halogenated waste (verify with local EHS).

      • Significant amounts:[10]MUST go into Halogenated waste.[8] The bromine atom persists regardless of the solvent. Best Practice: Default to Halogenated Waste to ensure proper scrubbing during incineration.

Protocol C: Contaminated Packaging
  • Empty Containers: If the bottle is completely empty (no audible/visible material), triple rinse with a compatible solvent (e.g., acetone). Collect the rinsate as Liquid Waste . The triple-rinsed bottle can often be defaced and discarded as trash or recycled glass (verify local regulations).

  • Residual Material: If material remains and cannot be removed, dispose of the entire bottle as Solid Chemical Waste .

Spill Management Protocol

In the event of a benchtop spill, immediate containment prevents aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don PPE (Nitrile gloves, goggles, N95 mask if dust is visible).

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Solid: Gently sweep up the damp powder/towel mix using a brush and dustpan dedicated to chemical waste.

    • Wet: Use an inert absorbent (vermiculite or spill pads).[3]

  • Decontamination: Wipe the surface with soap and water, followed by an alcohol wipe.

  • Disposal: Place all cleanup materials (towels, gloves, absorbent) into a clear plastic bag, seal it, and place it inside the Solid Waste container.

Regulatory Compliance (RCRA/EPA)

While 4-Bromophenyl methylsulfone is not a "P-listed" or "U-listed" waste by specific name under 40 CFR 261.33, it falls under the "Generator Knowledge" clause.

  • Determination: The generator (you) determines it is hazardous based on toxicity and physical properties.

  • Waste Code Assignment:

    • Most institutions assign a generic internal code for "Solid Toxic/Irritant".

    • If mixed with flammable solvents, it may carry D001 (Ignitable).[11]

    • If mixed with halogenated solvents (e.g., DCM), it carries F002 .

  • Transport: For pure solid shipment, it is often Not Regulated by DOT/IATA unless in specific formulations, but always verify with your shipping department before off-site transport.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromophenyl methyl sulfone. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from

  • PubChem. (n.d.). 4-Bromophenyl methyl sulfone Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2022). Product Specification and SDS: 4-Bromophenyl methyl sulfone. Retrieved from

Sources

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